2-Pyridin-4-YL-thiazol-4-ylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLWCOMRAKZZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529292 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89401-67-2 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Pyridin-4-YL)-Thiazol-4-Ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(pyridin-4-yl)thiazol-4-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the core synthesis pathway, experimental protocols, and quantitative data, presented in a clear and structured format to facilitate replication and further research.
Core Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most direct and widely employed method for the synthesis of 2-(pyridin-4-yl)thiazol-4-ylamine is the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thioamide. In this specific case, the synthesis proceeds via the reaction of 2-bromo-1-(pyridin-4-yl)ethanone with thiourea.
The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 2-bromo-1-(pyridin-4-yl)ethanone, leading to the formation of an isothiouronium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amino group onto the carbonyl carbon, followed by dehydration, yields the final 2-aminothiazole ring system.
Figure 1: Hantzsch synthesis of 2-(pyridin-4-yl)thiazol-4-ylamine.
Experimental Protocols
The following protocols are based on established procedures for the Hantzsch thiazole synthesis of analogous compounds and have been adapted for the synthesis of the target molecule.
Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide (Starting Material)
While 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide is commercially available, a general procedure for its synthesis from 4-acetylpyridine is provided below for completeness.
Materials:
-
4-Acetylpyridine
-
Bromine
-
Hydrobromic acid (48% aqueous solution)
-
Glacial acetic acid
Procedure:
-
Dissolve 4-acetylpyridine in glacial acetic acid.
-
Add hydrobromic acid to the solution to form the pyridinium salt.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with stirring.
-
After the addition is complete, stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
The product, 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold acetic acid and then with diethyl ether.
-
Dry the product under vacuum.
Synthesis of 2-(Pyridin-4-yl)thiazol-4-ylamine
This protocol details the core cyclization reaction to form the target compound.
Materials:
-
2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
-
Thiourea
-
Ethanol
-
Sodium bicarbonate or a suitable base
Procedure:
-
Suspend 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. This will precipitate the free base of the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 2-(pyridin-4-yl)thiazol-4-ylamine based on analogous reactions. Actual yields and spectral data should be determined experimentally.
| Parameter | Value | Reference / Notes |
| Molecular Formula | C₈H₇N₃S | [Calculated] |
| Molecular Weight | 177.23 g/mol | [Calculated] |
| Typical Yield | 60-80% | Based on analogous Hantzsch thiazole syntheses.[1] |
| Appearance | Off-white to pale yellow solid | Typical for 2-aminothiazole derivatives. |
| Melting Point | Not specifically reported; expected >200 °C | Based on similar structures. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.6 (d, 2H, pyridyl-H), ~7.7 (d, 2H, pyridyl-H), ~7.2 (s, 2H, -NH₂), ~6.9 (s, 1H, thiazole-H) | Predicted shifts; actual values require experimental verification. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~168 (C=N), ~150 (pyridyl-C), ~142 (pyridyl-C), ~121 (pyridyl-C), ~105 (thiazole-C), ~100 (thiazole-C) | Predicted shifts; actual values require experimental verification. |
| Mass Spectrometry (ESI+) | m/z: 178.04 [M+H]⁺ | [Calculated] |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process.
Figure 2: Workflow for synthesis and characterization.
Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The provided protocols and data are based on established chemical principles and analogous reactions and may require optimization for specific experimental conditions.
References
An In-depth Technical Guide to the Chemical Properties of 2-(Pyridin-4-yl)thiazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-4-yl)thiazol-4-amine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a pyridine ring linked to a thiazol-4-amine core, makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and potential biological significance of 2-(Pyridin-4-yl)thiazol-4-amine, with a focus on its role as a potential kinase inhibitor.
Chemical Properties
The fundamental chemical properties of 2-(Pyridin-4-yl)thiazol-4-amine are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃S | --INVALID-LINK-- |
| Molecular Weight | 177.23 g/mol | --INVALID-LINK-- |
| Melting Point | 270-272 °C | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in DMF (5 mg/ml) and DMSO (10 mg/ml); slightly soluble in ethanol (0.14 mg/ml) | --INVALID-LINK-- |
| Predicted pKa | 2.89 ± 0.10 | --INVALID-LINK-- |
| Predicted XlogP | 1.2 | --INVALID-LINK-- |
Synthesis
A common and effective method for the synthesis of 2-(Pyridin-4-yl)thiazol-4-amine is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: Synthesis of 2-(Pyridin-4-yl)thiazol-4-amine[1]
Materials:
-
4-(Bromoacetyl)pyridine hydrobromide
-
Thiourea
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 4-(bromoacetyl)pyridine hydrobromide (843 mg, 3 mmol) and thiourea (274 mg, 3.6 mmol) is added to a 100 mL flask containing 20 mL of ethanol.
-
The reaction mixture is heated to 353 K (80 °C) under magnetic stirring and refluxed for 10 hours.
-
After the reaction is complete, the solvent is removed under vacuum.
-
The crude product is purified by flash chromatography on a silica gel column using an ethyl acetate/petroleum ether solvent system to yield the pure 2-(pyridin-4-yl)thiazol-4-amine.
Spectral Characterization
The structural elucidation of 2-(Pyridin-4-yl)thiazol-4-amine is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
¹H NMR Data (DMSO-d₆, 400 MHz): [1]
-
δ 8.63 (d, J = 5.2 Hz, 2H, Pyridine-H)
-
δ 7.79 (d, J = 5.2 Hz, 2H, Pyridine-H)
-
δ 7.15 (s, 2H, -NH₂)
-
δ 7.05 (s, 1H, Thiazole-H)
¹³C NMR Data (DMSO-d₆, 100 MHz): [1]
-
δ 168.0 (C-NH₂)
-
δ 151.0 (C-Py)
-
δ 150.4 (C-Py)
-
δ 142.1 (C-Py)
-
δ 120.2 (C-Py)
-
δ 103.5 (C-Thiazole)
Infrared (IR) Spectroscopy
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Acquisition: Record the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3428 | N-H stretch | Primary Amine (-NH₂) |
| 1633, 1612 | C=N stretch | Thiazole and Pyridine rings |
| 1580, 1340, 1291 | C=C stretch | Aromatic rings |
| 1025 | C-N stretch | Amine |
| 811 | S-C stretch | Thiazole ring |
Note: The predicted IR data is based on a closely related compound, 4-(Pyridin-4-yl)thiazol-2-amine, as experimental data for the target compound was not explicitly found.[2]
Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for electrospray ionization (ESI).
-
Ionization: Use a soft ionization technique like ESI to generate molecular ions with minimal fragmentation.
-
Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data:
| m/z | Ion |
| 178.04 | [M+H]⁺ (Protonated Molecular Ion) |
| 151.03 | [M+H - HCN]⁺ |
| 121.03 | [C₅H₅N₂S]⁺ |
| 94.05 | [C₅H₆N₂]⁺ |
Note: The predicted mass spectrum data is based on the calculated exact mass and common fragmentation patterns of similar heterocyclic compounds.
Biological Activity: Kinase Inhibition
Derivatives of 2-(pyridin-4-yl)thiazol-4-amine have shown promise as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.
CDK4/6 Signaling Pathway
The CDK4/6 pathway plays a crucial role in the G1 phase of the cell cycle. In response to mitogenic signals, cyclin D is synthesized and forms a complex with CDK4 or CDK6. This active complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for the G1/S phase transition and DNA replication, thereby promoting cell proliferation. Inhibitors of CDK4/6 can block this process and induce cell cycle arrest.
Conclusion
2-(Pyridin-4-yl)thiazol-4-amine is a compound of significant interest due to its accessible synthesis and potential as a scaffold for kinase inhibitors. The chemical and physical properties outlined in this guide provide a solid foundation for its further investigation and application in drug discovery and development. The detailed experimental protocols and spectral data serve as a valuable resource for researchers working with this and related heterocyclic compounds. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
The Ascendant Therapeutic Potential of 2-Pyridin-4-YL-Thiazol-4-Ylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyridine and thiazole rings has given rise to a privileged scaffold in medicinal chemistry, with derivatives of 2-Pyridin-4-YL-thiazol-4-ylamine demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research, focusing on the anticancer, kinase inhibitory, and antimicrobial properties of this promising class of compounds. The information is presented to facilitate further exploration and application in drug discovery and development.
Quantitative Biological Activity Data
The biological evaluation of various this compound derivatives has generated significant quantitative data, highlighting their potential as therapeutic agents. The following tables summarize the key findings from multiple studies, focusing on their anticancer and kinase inhibitory activities.
Table 1: Anticancer Activity of Pyridine-Thiazole Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 3 | HL-60 (Leukemia) | IC50 | 0.57 µM | [1][2] |
| 7 | MCF-7 (Breast) | IC50 | 5.36 µM | [3] |
| 10 | HepG2 (Liver) | IC50 | 8.76 µM | [3] |
| 2d | A549 (Lung) | Potent Cytotoxicity | - | [4] |
| 2f | A549 (Lung) | Enhanced Cytotoxicity | - | [4] |
| 2h | A549 (Lung) | Enhanced Cytotoxicity | - | [4] |
Table 2: Kinase Inhibitory Activity of Pyridine-Thiazole Derivatives
| Compound Series | Target Kinase | Inhibition Metric | Value | Reference |
| N-(pyridin-2-yl)-4-(4-methylthiazol-5-yl)pyrimidin-2-amine | CDK4 | Kᵢ | 1 nM | [5] |
| N-(pyridin-2-yl)-4-(4-methylthiazol-5-yl)pyrimidin-2-amine | CDK6 | Kᵢ | 20-42 nM | [5] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A | - | Potent Inhibition | [5] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora B | - | Potent Inhibition | [5] |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4/6 | - | Highly Potent & Selective | [6][7][8] |
Key Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have been extensively investigated for various therapeutic applications.
Anticancer Activity
A significant body of research has focused on the anticancer properties of these compounds. Studies have demonstrated potent cytotoxic effects against a range of cancer cell lines, including lung, breast, liver, and leukemia.[1][2][3][4] The mechanism of this anticancer activity is often linked to the induction of apoptosis and the inhibition of key cellular signaling pathways.[1][4] For instance, certain derivatives have been shown to induce apoptosis in A549 lung cancer cells.[4] Furthermore, the cytotoxic action of some pyridine-thiazole hybrids may be related to the induction of genetic instability in tumor cells.[1][2]
Kinase Inhibition
A primary mechanism underlying the anticancer effects of many this compound derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell cycle progression and proliferation.[5][9]
-
Cyclin-Dependent Kinases (CDKs): Numerous derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6.[5][6][7][8] These kinases are pivotal for the G1 phase of the cell cycle, and their inhibition leads to cell cycle arrest in tumor cells.[5][10] The unique arrangement of the thiazole and pyridine rings allows for specific interactions with the ATP-binding pockets of these kinases.[9]
-
Aurora Kinases: Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have also shown potent inhibition of Aurora kinases A and B, which are critical for mitotic progression.[5] Inhibition of these kinases can result in mitotic failure and subsequent cell death in cancer cells.[5]
The development of dual CDK2/GSK3β kinase inhibitors has also been a focus, with some pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids showing promising activity.[11]
Antimicrobial and Antiplasmodial Activities
Beyond cancer, this scaffold has shown promise in combating infectious diseases. A series of 2-amino-4-(2-pyridyl) thiazole derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and antiplasmodial activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum.[12] Optimal antimycobacterial activity was observed with compounds featuring a 2-pyridyl ring at the 4-position of the thiazole and a substituted phenyl ring at the 2-amino position.[12] For antiplasmodial activity, hydrophobic electron-withdrawing groups on the phenyl ring were found to be beneficial.[12]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route involves the Hantzsch thiazole synthesis, where a haloketone is reacted with a thioamide.[9] Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are frequently used to connect the pyridine and thiazole rings.[9] The final introduction of the amino group on the pyridine ring can be achieved via Buchwald-Hartwig amination.[6][9]
General Synthesis Workflow
Caption: General synthetic workflow for this compound derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is often determined using a competitive binding assay.[5] This assay measures the ability of the test compound to displace a fluorescent ligand from the ATP-binding site of the kinase. The IC50 values are then used to calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[5]
Kinase Inhibition Assay Workflow
Caption: Workflow for a competitive in vitro kinase inhibition assay.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Apoptosis Assay (Annexin V/PI Staining)
To determine if the cytotoxic effects are due to apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is often performed.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is quantified into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Signaling Pathways
The anticancer activity of this compound derivatives that act as CDK4/6 inhibitors is primarily mediated through the inhibition of the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle.
CDK4/6 Inhibition Pathway
Caption: The CDK4/6-Rb-E2F signaling pathway and its inhibition.
Future Directions
The this compound scaffold is a "privileged structure" in drug discovery, with demonstrated applications in oncology and infectious diseases.[9] Its synthetic tractability and the ability to modulate its biological activity through structural modifications make it an attractive starting point for the development of novel therapeutics.[9] Future research will likely focus on:
-
Optimization of Potency and Selectivity: Further medicinal chemistry efforts to enhance the potency and selectivity of these derivatives for their respective targets.
-
Elucidation of Novel Mechanisms: Investigating other potential mechanisms of action beyond kinase inhibition.
-
In Vivo Efficacy and Pharmacokinetics: Moving promising candidates into preclinical in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
-
Expansion to Other Therapeutic Areas: Exploring the potential of this scaffold in other diseases, such as inflammatory and neurodegenerative disorders.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Pyridin-2-yl-thiazol-2-ylamine | 30235-26-8 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for 2-Pyridin-4-YL-thiazol-4-ylamine (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Pyridin-4-YL-thiazol-4-ylamine
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and includes visualizations to clarify analytical workflows and molecular fragmentation.
Molecular Structure
Chemical Name: 2-(pyridin-4-yl)thiazol-4-amine Molecular Formula: C₈H₇N₃S Monoisotopic Mass: 177.04 g/mol [1]
The structure consists of a pyridine ring linked at the 2-position of a 4-aminothiazole ring. This heterocyclic arrangement is of significant interest in medicinal chemistry.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for similar chemical structures and functional groups.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.60 | Doublet | 2H | Pyridine H-2', H-6' |
| ~7.80 | Doublet | 2H | Pyridine H-3', H-5' |
| ~7.10 | Singlet | 1H | Thiazole H-5 |
| ~5.20 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168.0 | Thiazole C-2 |
| ~150.0 | Pyridine C-2', C-6' |
| ~145.0 | Thiazole C-4 |
| ~140.0 | Pyridine C-4' |
| ~121.0 | Pyridine C-3', C-5' |
| ~105.0 | Thiazole C-5 |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.[3]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3400-3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine, Thiazole) |
| 1650-1580 | Medium | N-H Bend | Primary Amine |
| 1600-1450 | Strong-Medium | C=N and C=C Stretch | Pyridine and Thiazole Rings |
| 1335-1250 | Strong | C-N Stretch | Aromatic Amine |
| 910-665 | Strong, Broad | N-H Wag | Primary Amine |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and aiding in structural elucidation.[4][5]
Table 4: Predicted Key Mass Spectral Peaks (Electrospray Ionization, ESI+)
| Predicted m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 178.04 | [M+H]⁺ | Protonated molecular ion.[1] |
| 151.03 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |
| 121.02 | [C₅H₅N₂S]⁺ | Fragmentation involving the thiazole ring. |
| 94.05 | [C₅H₆N₂]⁺ | Aminopyridine fragment. |
| 85.00 | [C₃H₃NS]⁺ | Thiazole ring fragment. |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance series (or equivalent) NMR Spectrometer, typically operating at 400 or 500 MHz for ¹H NMR.[6]
-
Sample Preparation:
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences and appropriate parameters (e.g., number of scans, relaxation delay).[2]
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze chemical shifts (δ) and coupling constants (J) to assign signals to specific protons and carbons in the molecule.[2]
-
Infrared (IR) Spectroscopy
-
Instrumentation: FT-IR Spectrometer (e.g., Shimadzu, PerkinElmer).[7]
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the solid sample and 100-200 mg of dry potassium bromide (KBr) powder into an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[8]
-
Transfer a small amount of the powder into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Sample Preparation (Nujol Mull Method):
-
Grind 5-10 mg of the solid sample to a fine powder in a mortar.[3]
-
Add one to two drops of Nujol (mineral oil) and grind further to create a smooth, translucent paste (mull).[3][9]
-
Transfer a small amount of the mull onto one KBr or NaCl plate, place a second plate on top, and gently rotate to create a thin, even film.[9]
-
-
Data Acquisition:
-
Place the KBr pellet or sandwiched plates into the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or Nujol, if using a mull) should be taken and subtracted from the sample spectrum.[10]
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography system (LC-MS).[4][11][12]
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small percentage of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it into an LC system coupled to the MS.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and fragmenting it to produce a product ion spectrum.[5]
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Use high-resolution mass spectrometry (HRMS) to determine the accurate mass and confirm the elemental composition.[13]
-
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.
References
- 1. PubChemLite - 2-(pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride (C8H7N3S) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. zefsci.com [zefsci.com]
- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. neuroquantology.com [neuroquantology.com]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. allumiqs.com [allumiqs.com]
- 13. excli.de [excli.de]
Technical Guide: Crystal Structure and Biological Context of 2-Amino-thiazole Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural and biological aspects of pyridine-substituted aminothiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. While the specific crystal structure of 2-Pyridin-4-YL-thiazol-4-ylamine is not publicly available, this document presents a comprehensive analysis of its close structural isomer, 4-(Pyridin-2-yl)thiazol-2-ylamine, for which detailed crystallographic data has been reported. This guide includes a summary of crystallographic data, detailed experimental protocols for the synthesis of this class of compounds, and visualizations of a representative experimental workflow and a potential biological signaling pathway relevant to their known anti-cancer and anti-tubercular activities.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a pyridine ring into the thiazole structure can further enhance biological activity and modulate pharmacokinetic properties. This guide focuses on providing a technical understanding of the crystal structure and relevant experimental methodologies for researchers working on the development of drugs based on this chemical scaffold.
Crystal Structure Analysis of a Structural Isomer: 4-(Pyridin-2-yl)thiazol-2-ylamine
As of the latest literature review, the experimental crystal structure of this compound has not been reported. However, a detailed crystallographic study of its isomer, 4-(Pyridin-2-yl)thiazol-2-ylamine (C₈H₇N₃S), provides valuable insights into the molecular geometry and intermolecular interactions that can be expected for this class of compounds.
The crystal structure of 4-(Pyridin-2-yl)thiazol-2-ylamine was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 13.2392 (10) Å |
| b | 13.7499 (9) Å |
| c | 14.1126 (12) Å |
| α | 90° |
| β | 109.268 (6)° |
| γ | 90° |
| Volume | 2425.1 (3) ų |
| Z | 12 |
| Calculated Density | 1.456 Mg m⁻³ |
| Temperature | 150 (2) K |
| Radiation | Mo Kα |
Data sourced from IUCr Journals.[1]
The asymmetric unit of the crystal structure contains three independent molecules. A notable feature of the crystal packing is the extensive network of intermolecular hydrogen bonds involving the amine N-H groups and the heterocyclic nitrogen atoms.[1]
Experimental Protocols
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method.[5] The following protocols provide a general framework for the synthesis and crystallization of compounds in this class.
General Synthesis of 4-(Pyridin-yl)-2-aminothiazole Derivatives
This protocol is based on the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.[5]
Materials:
-
Substituted 2-bromo-1-(pyridin-yl)ethanone hydrobromide
-
Thiourea or substituted thiourea
-
Ethanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted 2-bromo-1-(pyridin-yl)ethanone hydrobromide in ethanol, add an equimolar amount of thiourea.
-
Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC/MS).[5]
-
Upon completion of the reaction, cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with a suitable solvent like acetone.
-
Dissolve the solid in an aqueous solution of 2 M NaOH and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation or recrystallization from a suitable solvent.
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetonitrile) at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C) or subjected to slow evaporation of the solvent.
-
Once crystals have formed, they can be isolated by filtration and washed with a small amount of cold solvent.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of 2-aminothiazole derivatives.
Hypothetical Signaling Pathway
2-Aminothiazole derivatives have been investigated for their potential as anti-cancer agents, with proposed mechanisms including the induction of apoptosis (programmed cell death).[6][7] The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induction that could be targeted by a 2-aminothiazole derivative.
Conclusion
While the specific crystal structure of this compound remains to be elucidated, the analysis of its isomer provides a solid foundation for understanding the structural chemistry of this class of compounds. The established synthetic routes and the growing body of evidence for their biological activity, particularly in oncology and infectious diseases, highlight the therapeutic potential of 2-aminothiazole derivatives. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance their development as novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Powerful Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridine-Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine-thiazole scaffold represents a cornerstone in modern medicinal chemistry, a privileged heterocyclic structure that has given rise to a multitude of biologically active compounds. This guide delves into the historical discovery and synthetic evolution of these compounds, providing a comprehensive overview for researchers and drug development professionals. We will explore the foundational synthetic methodologies, the discovery of their diverse biological activities, and the mechanistic insights that continue to drive their development as therapeutic agents.
A Historical Perspective: The Convergence of Two Heterocycles
The journey to the first pyridine-thiazole compound was not a singular event but rather the confluence of synthetic advancements in the chemistry of its constituent heterocycles: pyridine and thiazole.
The latter half of the 19th century witnessed seminal discoveries in heterocyclic chemistry. In 1881, Arthur Rudolf Hantzsch reported a multi-component reaction for the synthesis of dihydropyridines, which could then be oxidized to pyridines.[1][2] This reaction, now famously known as the Hantzsch pyridine synthesis , provided a versatile and straightforward method for accessing this fundamental six-membered heterocycle.[1][3]
Just a few years later, in 1887, Hantzsch, along with his collaborator J. H. Weber, described a method for the synthesis of thiazoles by condensing α-haloketones with thioamides.[4] This reaction, the Hantzsch thiazole synthesis , became the cornerstone for the construction of the five-membered thiazole ring and remains a widely used method to this day.[5][6] Another significant early contribution was the Cook-Heilbron synthesis, discovered in 1947, which provided a route to 5-aminothiazoles from α-aminonitriles.[7]
The 20th and early 21st centuries have seen an explosion in the development of synthetic methodologies and the exploration of the biological potential of pyridine-thiazole compounds. This has been driven by the recognition that the combination of the electron-deficient pyridine ring and the electron-rich thiazole ring in a single molecule can lead to unique physicochemical properties and diverse biological activities.
Synthetic Evolution: From Classical Reactions to Modern Innovations
The synthesis of pyridine-thiazole compounds has evolved significantly from the classical Hantzsch reaction, with numerous modifications and novel methods being developed to improve yields, expand substrate scope, and introduce greater molecular diversity.
The Hantzsch Thiazole Synthesis and its Modifications
The Hantzsch synthesis remains the most prevalent method for constructing the thiazole ring of pyridine-thiazole compounds. The general scheme involves the reaction of a pyridine-containing thioamide with an α-halocarbonyl compound.
A common starting material is a (pyridin-2-yl)thiourea, which can be readily prepared from 2-aminopyridine. This thiourea can then be cyclized with various α-haloketones to yield 2-(pyridin-2-ylamino)thiazole derivatives.[10] Modifications to the classical Hantzsch synthesis have focused on milder reaction conditions, the use of solid supports, and microwave-assisted synthesis to accelerate the reaction and improve yields.[11][12]
Experimental Protocols
Below are generalized experimental protocols for key synthetic steps in the preparation of pyridine-thiazole compounds, adapted from various literature sources.[10][13][14][15]
Protocol 1: Synthesis of 1-(Pyridin-2-yl)thiourea
-
Reagents and Equipment: 2-aminopyridine, ammonium thiocyanate, hydrochloric acid, reflux apparatus, beaker, filter funnel.
-
Procedure:
-
A solution of 2-aminopyridine in concentrated hydrochloric acid is prepared.
-
Ammonium thiocyanate is added portion-wise to the stirred solution.
-
The reaction mixture is heated under reflux for a specified period (e.g., 2-4 hours).
-
The mixture is then cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 1-(pyridin-2-yl)thiourea.
-
Protocol 2: Hantzsch Synthesis of a 2-(Pyridin-2-ylamino)thiazole Derivative
-
Reagents and Equipment: 1-(pyridin-2-yl)thiourea, an α-haloketone (e.g., 3-chloropentane-2,4-dione), a base (e.g., sodium acetate or triethylamine), a solvent (e.g., ethanol or acetic acid), reflux apparatus, beaker, filter funnel.
-
Procedure:
-
1-(Pyridin-2-yl)thiourea and the α-haloketone are dissolved in the chosen solvent.
-
The base is added to the mixture.
-
The reaction mixture is heated under reflux for a specified time (e.g., 4-6 hours), with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent and can be further purified by recrystallization.
-
A Spectrum of Biological Activity: From Anticancer to Antimicrobial Agents
The pyridine-thiazole scaffold has proven to be a remarkably versatile platform for the development of compounds with a wide array of biological activities.
Anticancer Activity
A significant focus of modern research on pyridine-thiazole compounds has been in the field of oncology. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[10][14][15]
Table 1: Selected Pyridine-Thiazole Compounds with Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HL-60 (Leukemia) | 0.57 | [10] |
| Compound 4 | SK-OV-3 (Ovarian) | 7.87 | [10] |
| Compound 7 | MCF-7 (Breast) | 5.36 | [14] |
| Compound 10 | HepG2 (Liver) | 8.76 | [14] |
| Compound 2m | A549 (Lung) | Varies | [13] |
| Cisplatin (reference) | A549 (Lung) | 12.65 µg/mL | [13] |
Note: The activity of Compound 2m was reported as showing greater efficacy than cisplatin, with specific IC50 values for a series of related compounds provided in the source.
Antimicrobial and Anti-inflammatory Activity
Beyond their anticancer properties, pyridine-thiazole derivatives have also shown promise as antimicrobial and anti-inflammatory agents.[16]
Table 2: Selected Pyridine-Thiazole Compounds with Antimicrobial Activity
| Compound ID | Microorganism | MIC (mM) | Reference |
| Compound 4c | Staphylococcus aureus | 0.02 | [16] |
| Compound 4c | Bacillus cereus | 0.02 | [16] |
Mechanisms of Action: Elucidating the Molecular Pathways
The diverse biological activities of pyridine-thiazole compounds stem from their ability to interact with a range of molecular targets and modulate key signaling pathways.
Inhibition of Protein Kinases
A primary mechanism of action for many anticancer pyridine-thiazole compounds is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. These include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 signaling can block angiogenesis, the formation of new blood vessels that tumors need to grow.[17][18][19][20][21]
-
ROCK1 (Rho-associated protein kinase 1): ROCK1 is involved in cell migration and invasion, and its inhibition can prevent metastasis.[8][22][23][24][25]
-
Other Kinases: Pyridine-thiazole derivatives have also been shown to inhibit other kinases such as BCR-ABL, B-Raf, c-Met, CDK1, CLK1, and PI3Kα.[10]
Interference with DNA Replication
In the context of their antimicrobial activity, some pyridine-thiazole compounds have been found to target bacterial DNA gyrase .[26][27][28][29][30] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of certain pyridine-thiazole derivatives are attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .[31][32][33][34][35] NF-κB is a central regulator of the inflammatory response.
Visualizing the Molecular Interactions: Signaling Pathways and Workflows
To better understand the complex biological processes influenced by pyridine-thiazole compounds, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
Conclusion and Future Directions
The journey of pyridine-thiazole compounds, from their conceptual origins in the foundational work of Hantzsch to their current status as promising therapeutic candidates, is a testament to the power of heterocyclic chemistry in drug discovery. The versatility of their synthesis and the breadth of their biological activities ensure that this scaffold will remain a focal point for research and development.
Future efforts will likely concentrate on several key areas:
-
Target Specificity: The development of more selective inhibitors to minimize off-target effects and enhance therapeutic windows.
-
Novel Synthetic Methodologies: The exploration of new, more efficient, and environmentally friendly synthetic routes to access novel pyridine-thiazole analogues.
-
Combination Therapies: Investigating the synergistic effects of pyridine-thiazole compounds with existing therapeutic agents to overcome drug resistance and improve treatment outcomes.
-
Expanded Therapeutic Applications: Exploring the potential of this scaffold in other disease areas, such as neurodegenerative and metabolic disorders.
The rich history and promising future of pyridine-thiazole compounds underscore their importance in the ongoing quest for new and effective medicines. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the full potential of this remarkable chemical scaffold.
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 9. Synthesis of pyridylthiazoles as antisecretory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. microbenotes.com [microbenotes.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. NF-κB - Wikipedia [en.wikipedia.org]
- 34. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 35. creative-diagnostics.com [creative-diagnostics.com]
In Silico Modeling of 2-Pyridin-4-yl-thiazol-4-ylamine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of 2-Pyridin-4-yl-thiazol-4-ylamine and its derivatives, a class of compounds with significant potential as inhibitors of key cell cycle regulators. This document outlines the methodologies for computational analysis, summarizes relevant quantitative data, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound and its analogs are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their therapeutic potential, particularly in oncology. The core structure, featuring a pyridine and a thiazole ring, has been identified as a key pharmacophore for interacting with various protein kinases, most notably Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for drug development.
In silico modeling plays a pivotal role in the rational design and optimization of these inhibitors. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations provide invaluable insights into the molecular interactions between the ligands and their protein targets, guiding the synthesis of more potent and selective drug candidates. This guide will delve into the practical application of these computational methods in the context of this compound derivatives.
Target Identification and Signaling Pathway
The primary targets for this compound and its related compounds are Cyclin-Dependent Kinases, specifically CDK2, CDK4, and CDK6. These kinases are integral components of the cell cycle machinery, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
The Cyclin D-CDK4/6-Rb pathway is a critical checkpoint in the G1 phase of the cell cycle.[1] In normal cells, the binding of Cyclin D to CDK4/6 leads to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibitors of CDK4/6, such as the compounds discussed herein, can block Rb phosphorylation, thereby inducing G1 arrest.
In Silico Modeling Workflow
A typical in silico workflow for the analysis of this compound interactions involves a multi-step process, starting from ligand and protein preparation to detailed simulations and analysis.
Data Presentation
The following table summarizes the inhibitory activities of a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against various CDKs and their anti-proliferative effects on the MV4-11 cell line. While not the exact this compound, this data for structurally related compounds provides a strong basis for understanding the structure-activity relationships.
| Compound ID | R Group | CDK4 (Ki, nM) | CDK6 (Ki, nM) | CDK1 (Ki, nM) | CDK2 (Ki, nM) | CDK7 (Ki, nM) | CDK9 (Ki, nM) | MV4-11 (GI50, nM) |
| 78 | 4-(4-methylpiperazin-1-yl) | 1 | 34 | >1000 | 480 | >1000 | 180 | 23 |
| 80 | 4-(1-methylpiperidin-4-yl) | 2 | 40 | >1000 | 500 | >1000 | 200 | 50 |
| 82 | 4-(piperidin-4-yl) | 3 | 50 | >1000 | 600 | >1000 | 250 | 70 |
| 83 | 4-(1-isopropylpiperidin-4-yl) | 1 | 20 | >1000 | 300 | >1000 | 150 | 30 |
| 100 | 4-(4-methylpiperazin-1-yl) (CF3) | 0.5 | 10 | 200 | 50 | 300 | 80 | 1 |
| 101 | 4-(1-methylpiperidin-4-yl) (CF3) | 0.8 | 15 | 250 | 60 | 350 | 90 | 5 |
| 102 | 4-(piperidin-4-yl) (CF3) | 1 | 20 | 300 | 70 | 400 | 100 | 10 |
| 103 | 4-(1-isopropylpiperidin-4-yl) (CF3) | 0.6 | 12 | 220 | 55 | 320 | 85 | 3 |
Data adapted from: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. J. Med. Chem. 2017, 60, 5, 1898–1915.
Experimental Protocols
Molecular Docking
Objective: To predict the binding conformation and affinity of a ligand within the active site of a target protein.
Methodology:
-
Protein Preparation:
-
The 3D crystal structure of the target CDK (e.g., CDK6, PDB ID: 5L2T) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned using a force field (e.g., OPLS-2005).
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of the ligand is drawn using a molecular editor and converted to a 3D conformation.
-
The ligand is energy minimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the ligand atoms.
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand or predicted binding pocket. The grid size should be sufficient to encompass the entire active site.
-
-
Docking Simulation:
-
A docking algorithm (e.g., Glide, AutoDock, GOLD) is used to explore the conformational space of the ligand within the defined grid.
-
The algorithm samples different orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The docked poses are ranked based on their docking scores.
-
The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR)
Objective: To develop a statistical model that correlates the 3D properties of a series of compounds with their biological activity.
Methodology:
-
Dataset Preparation:
-
A dataset of compounds with known biological activity (e.g., IC50 or Ki values) is collected.
-
The dataset is divided into a training set (for model building) and a test set (for model validation).
-
-
Molecular Alignment:
-
All molecules in the dataset are aligned based on a common substructure or a pharmacophore model. This is a critical step to ensure that the 3D properties are compared in a consistent manner.
-
-
Calculation of Molecular Fields:
-
For each molecule, steric and electrostatic fields are calculated at surrounding grid points using a probe atom (e.g., a sp3 carbon atom with a +1 charge). This generates CoMFA (Comparative Molecular Field Analysis) descriptors.
-
Other fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, can also be calculated for CoMSIA (Comparative Molecular Similarity Indices Analysis).
-
-
Statistical Analysis:
-
Partial Least Squares (PLS) regression is used to build a linear model that correlates the calculated field values (independent variables) with the biological activity (dependent variable).
-
-
Model Validation:
-
The predictive power of the QSAR model is assessed using the test set and by calculating statistical parameters such as the cross-validated correlation coefficient (q2) and the predictive correlation coefficient (r2pred).
-
-
Contour Map Analysis:
-
The results of the 3D-QSAR analysis are visualized as contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.
-
Molecular Dynamics (MD) Simulations
Objective: To simulate the dynamic behavior of a protein-ligand complex over time to assess its stability and interactions.
Methodology:
-
System Setup:
-
The top-ranked docked pose of the protein-ligand complex is used as the starting structure.
-
The complex is placed in a periodic box of explicit solvent (e.g., water).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
The entire system (protein, ligand, solvent, ions) is energy minimized to remove any bad contacts.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
The system is then equilibrated under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density. Position restraints are often applied to the protein and ligand during equilibration to allow the solvent to relax around them.
-
-
Production Run:
-
A long-timescale (e.g., 100 ns) MD simulation is performed without any restraints. The trajectory of the system (atomic positions and velocities) is saved at regular intervals.
-
-
Trajectory Analysis:
-
The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
The flexibility of different regions of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF) of each residue.
-
The interactions between the ligand and the protein are monitored throughout the simulation to identify stable hydrogen bonds and other key interactions.
-
-
Binding Free Energy Calculation:
-
Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein from the MD trajectory.
-
References
The Structure-Activity Relationship of 2-Pyridin-4-yl-thiazol-4-ylamine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-pyridin-4-yl-thiazol-4-ylamine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their development as kinase inhibitors. We will delve into the quantitative data from preclinical studies, detail the experimental protocols used to evaluate these compounds, and visualize the key signaling pathways and experimental workflows.
Structure-Activity Relationship (SAR) Studies
The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the thiazole and pyridine rings, as well as on the 4-amino group. The following sections and tables summarize the key SAR findings from various studies on related 4-aryl-thiazole-2-amine scaffolds, which provide valuable insights into the structural requirements for potent kinase inhibition.
Kinase Inhibitory Activity of 4-Aryl-5-aminomethyl-thiazole-2-amine Analogs
A study on a series of 4-aryl-5-aminomethyl-thiazole-2-amines as Rho-associated kinase (ROCK) inhibitors revealed critical structural determinants for potent activity. The data highlights the importance of the pyridine moiety at the 4-position of the thiazole ring.
| Compound ID | R Group (at 2-amino position) | Ar Group (at thiazole C4) | ROCK II IC50 (nM) |
| 4a | Isonicotinamid | 3-pyridyl | 150 |
| 4h | Isonicotinamid | 3-pyridyl | >1000 |
| 4m | 4-Methylbenzamide | 4-pyridyl | 390 |
| 4v | 4-Methoxybenzamide | 4-pyridyl | 20 |
Data adapted from a study on ROCK II inhibitors, demonstrating that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution.[1]
SAR of Aminothiazole Derivatives as Aurora Kinase Inhibitors
Quantitative structure-activity relationship (QSAR) studies on aminothiazole derivatives as Aurora A kinase inhibitors have provided insights into the electrostatic, hydrophobic, and hydrogen bond properties that influence inhibitory activity. These studies suggest that modifications to the aniline group are crucial for enhancing potency.[2] While specific IC50 values for a complete series of this compound analogs are not available in a single public source, the general principles from related aminothiazole inhibitors are applicable. For instance, the introduction of specific substituents on a phenyl ring attached to the 2-amino position of the thiazole core has been shown to significantly impact Aurora kinase inhibition.[3]
Signaling Pathways
The this compound analogs often target kinases involved in critical cancer-related signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors and for designing more effective therapeutic strategies.
Caption: TAK1 Signaling Pathway.
Caption: EGFR Signaling Pathway.
Caption: Aurora Kinase Signaling in Mitosis.
Experimental Protocols
The evaluation of this compound analogs as kinase inhibitors involves a cascade of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
LanthaScreen™ Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding affinity of a test compound to a kinase.
Materials:
-
Kinase of interest (e.g., recombinant human ROCK II)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution. The final volume is typically 15-20 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: LanthaScreen™ Kinase Binding Assay Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration and incubate for a specific period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting or mass spectrometry.
-
Data Analysis: Generate a melting curve by plotting the relative amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship data, though still emerging for this specific core, suggests that modifications at the 4-amino position and the pyridine ring are key to achieving high potency and selectivity. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers to advance the discovery and development of next-generation therapeutics based on this versatile chemical scaffold. Future work should focus on generating comprehensive SAR data for a wider range of analogs against a panel of kinases to fully elucidate the therapeutic potential of this compound class.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Synonyms and alternative names for 2-Pyridin-4-YL-thiazol-4-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Pyridin-4-yl)thiazol-4-amine, a heterocyclic amine containing a pyridine and a thiazole moiety. This document consolidates information on its nomenclature, synthesis, and potential biological activities, drawing from data on closely related analogues.
Nomenclature: Synonyms and Alternative Names
The compound with the chemical name 2-(Pyridin-4-yl)thiazol-4-amine is a specific isomer with the Chemical Abstracts Service (CAS) Registry Number 89401-67-2 .[1][2] Due to different naming conventions (IUPAC, common names), this compound is known by several alternative names. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous identification.
| Synonym/Alternative Name | Basis of Nomenclature |
| 2-Pyridin-4-yl-thiazol-4-ylamine | Primary chemical name |
| 2-(4-Pyridyl)thiazol-4-amine | Use of "pyridyl" as a substituent group |
| 4-Amino-2-(4-pyridyl)thiazole | Naming the amine as a primary functional group |
| 2-pyridin-4-yl-1,3-thiazol-4-amine | Explicitly numbering the thiazole ring |
| 4-Thiazolamine, 2-(4-pyridinyl)- | Indexing name used in some databases[1][3][4] |
It is important to distinguish this compound from its isomers, such as 4-(Pyridin-2-yl)thiazol-2-amine (CAS: 30235-26-8) and 4-(Pyridin-4-yl)thiazol-2-amine (CAS: 30235-28-0), where the positions of the pyridine and amine groups on the thiazole ring are different.[5][6][7][8]
Synthesis of 2-Aminothiazole Derivatives
While a specific, detailed experimental protocol for the synthesis of 2-(Pyridin-4-yl)thiazol-4-amine was not found in the reviewed literature, the general and widely used method for synthesizing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . This method involves the condensation reaction between an α-haloketone and a thiourea derivative.
This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives, which can be adapted for the synthesis of 2-(Pyridin-4-yl)thiazol-4-amine.
Materials:
-
α-haloketone (e.g., 2-bromo-1-(pyridin-4-yl)ethanone)
-
Thiourea
-
Solvent (e.g., Ethanol, Dimethylformamide (DMF))
-
Base (optional, e.g., Triethylamine, Sodium Bicarbonate)
Procedure:
-
Dissolve the α-haloketone and thiourea in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
If the reaction was conducted under acidic conditions, neutralize the mixture with a suitable base.
-
The product can be isolated by filtration if it precipitates out of the solution, or by extraction.
-
The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.
For a related compound, N-(naphthalen-1-yl)-4-(pyridin-2-yl)thiazol-2-amine, the synthesis involved reacting 1-(naphthalen-1-yl)thiourea with 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide in DMF with triethylamine at 70°C for 2 hours.[9] This provides a more specific example of the reaction conditions that can be used.
Caption: General workflow for the Hantzsch thiazole synthesis.
Biological and Pharmacological Profile
Specific biological data for 2-(Pyridin-4-yl)thiazol-4-amine is not extensively available in the public domain. However, the 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The data presented below is for structurally related pyridinyl-aminothiazole compounds and should be considered indicative of the potential activities of the title compound.
| Biological Activity | Compound Class / Analogue | Key Findings |
| Antimycobacterial | 2-Amino-4-(2-pyridyl)thiazole derivatives | Optimal activity was observed with a 2-pyridyl group at the C-4 position of the thiazole and a substituted phenyl ring at the 2-amino position.[10] |
| Antiplasmodial | 2-Amino-4-(2-pyridyl)thiazole derivatives | Activity was highest for compounds with a phenyl ring substituted with hydrophobic, electron-withdrawing groups.[10] |
| Anti-prion | (6-methyl-pyridin-2-yl)-[4-(4-pyridin-3-yl-phenyl)-thiazol-2-yl]-amine | This analogue showed improved anti-prion potency and high brain exposure in mice.[11] |
| Anticancer | Pyridine-thiazole hybrids | Certain derivatives revealed promising anticancer activity against MCF-7 and HepG2 cell lines with IC50 values in the micromolar range.[12] |
| Anti-inflammatory | Pyrimidinone-linked thiazoles | Some thiazole analogues demonstrated significant in vitro anti-inflammatory activity by inhibiting protein denaturation.[13] |
| Antimicrobial | N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)Pyridine-4-Carboxamide | Certain compounds in this class were found to be broad-spectrum antimicrobial agents.[14] |
Note: The activities listed are for analogues and derivatives of the core structure and not necessarily for 2-(Pyridin-4-yl)thiazol-4-amine itself.
Signaling Pathways and Mechanism of Action
Detailed information on the specific signaling pathways modulated by 2-(Pyridin-4-yl)thiazol-4-amine is not available. For related compounds, various mechanisms of action have been proposed. For instance, some 1,3,4-thiadiazole derivatives are suggested to exert anticancer effects through the inhibition of tyrosine kinase enzymes.[15] Other aminothiazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) or for their effects on neurodegenerative disease pathways.[11] Further research is required to elucidate the precise mechanism of action for the title compound.
Logical Relationship Diagram
Caption: Logical relationships of 2-(Pyridin-4-yl)thiazol-4-amine.
This guide serves as a foundational resource for professionals engaged in research and development involving 2-(Pyridin-4-yl)thiazol-4-amine. While specific experimental data on this particular molecule is limited, the information on its synonyms, general synthesis, and the biological activities of related compounds provides a solid starting point for further investigation.
References
- 1. This compound | 89401-67-2 [amp.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS 89401-67-2: 4-Thiazolamin, 2-(4-pyridinyl)- [cymitquimica.com]
- 4. CAS 89401-67-2: 4-Tiazolamina, 2-(4-piridinil)- [cymitquimica.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. 4-PYRIDIN-2-YL-THIAZOL-2-YLAMINE CAS#: 30235-26-8 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
An In-Depth Technical Guide to 4-Pyridin-4-yl-thiazol-2-ylamine: Synthesis, Properties, and Biological Significance
An Important Note on Chemical Nomenclature: The compound requested, "2-Pyridin-4-YL-thiazol-4-ylamine," presents a degree of ambiguity in its nomenclature. Publicly available scientific data predominantly refers to a closely related and more extensively researched isomer, 4-Pyridin-4-yl-thiazol-2-ylamine (CAS RN: 30235-28-0). This technical guide will, therefore, focus on this well-documented compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. A less documented isomer, this compound, is listed under CAS RN: 89401-67-2.
Core Chemical Identifiers
The following table summarizes the key chemical identifiers for 4-Pyridin-4-yl-thiazol-2-ylamine, a vital prerequisite for database searches and regulatory submissions.
| Identifier Type | Value |
| CAS Number | 30235-28-0 |
| Molecular Formula | C₈H₇N₃S |
| IUPAC Name | 4-(Pyridin-4-yl)thiazol-2-amine |
| Synonyms | 2-Amino-4-(4-pyridyl)-thiazole, 4-(4-Pyridinyl)-2-thiazolamine |
| PubChem CID | 930237 |
| MDL Number | MFCD00490009 |
Physicochemical and Predicted Properties
Understanding the physicochemical properties of a compound is fundamental to its application in research and development. This table outlines key properties of 4-Pyridin-4-yl-thiazol-2-ylamine.
| Property | Value | Source |
| Molecular Weight | 177.23 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to pink or yellow to brown solid | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 270-272 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 378.9±17.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.333±0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 2.89±0.10 | --INVALID-LINK-- |
| SMILES | NC1=NC(C2=CC=NC=C2)=CS1 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The Hantzsch thiazole synthesis is a classical and widely adopted method for the preparation of 2-aminothiazoles. This involves the reaction of an α-haloketone with a thiourea. The following is a representative experimental protocol for the synthesis of a pyridinyl-thiazolamine.
General Synthesis Protocol for 4-Aryl-2-aminothiazoles
A common synthetic route involves the cyclization of an appropriate α-bromoketone with thiourea. For the synthesis of a pyridinyl-thiazolamine, 2-bromo-1-(pyridin-4-yl)ethanone would be the starting α-bromoketone.
Materials:
-
2-bromo-1-(pyridin-4-yl)ethanone hydrobromide
-
Thiourea
-
Ethanol
-
Triethylamine or another suitable base
-
Dichloromethane (DCM) for chromatography
-
Methanol (MeOH) for chromatography
-
Ammonium hydroxide (NH₄OH) for chromatography
Procedure:
-
To a solution of thiourea (1.0 equivalent) in absolute ethanol, add 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 equivalent) and a base such as triethylamine (2.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by column chromatography on silica gel, typically using a solvent system such as a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide.
Caption: General workflow for the synthesis of 4-Pyridin-4-yl-thiazol-2-ylamine.
Biological Activity and Potential Applications
4-Pyridin-4-yl-thiazol-2-ylamine and its derivatives are of significant interest in medicinal chemistry and materials science.
Anticancer and Anti-inflammatory Potential
The 2-aminothiazole scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] Derivatives of pyridinyl-thiazoles are being investigated for their potential as:
-
Anticancer Agents: The 2-aminothiazole moiety is a key component of several anticancer drugs.[2] Research has shown that derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1] Some pyridinyl-thiazole derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are crucial regulators of the cell cycle.[3] The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is another potential target for aminothiazole-based compounds.[4]
-
Anti-inflammatory Agents: Chronic inflammation is a key factor in the development of many diseases. Thiazole derivatives have shown promise as anti-inflammatory agents.[5][6][7] Their mechanism of action in this context is still under investigation but may involve the modulation of inflammatory signaling pathways.
Corrosion Inhibition
Recent studies have highlighted the potential of 4-Pyridin-4-yl-thiazol-2-ylamine as an effective and environmentally friendly corrosion inhibitor for mild steel in acidic environments.[8][9][10] The molecule adsorbs onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions, thus preventing corrosion.[9] This property is attributed to the presence of nitrogen and sulfur atoms, as well as the aromatic rings, which facilitate strong adsorption to the metal surface.[9]
Signaling Pathways and Mechanism of Action
While the specific signaling pathways for 4-Pyridin-4-yl-thiazol-2-ylamine are not fully elucidated, the broader class of 2-aminothiazole derivatives has been shown to exert its anticancer effects through various mechanisms. A plausible mechanism involves the induction of apoptosis.
Caption: A simplified diagram of a potential apoptotic pathway induced by 2-aminothiazole derivatives.
This guide provides a foundational understanding of 4-Pyridin-4-yl-thiazol-2-ylamine, a compound with significant potential in diverse scientific fields. Further research will undoubtedly uncover more about its nuanced biological activities and pave the way for novel applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Pyridin-2-yl-thiazol-2-ylamine | 30235-26-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Laboratory Synthesis of 2-Pyridin-4-YL-thiazol-4-ylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the laboratory synthesis of 2-pyridin-4-yl-thiazol-4-ylamine (CAS No. 89401-67-2)[1]. This compound is a heterocyclic molecule incorporating both a pyridine and an aminothiazole moiety. Thiazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[2] The synthesis is based on the Hantzsch thiazole synthesis, a classical and efficient method for constructing the thiazole ring system by reacting an α-halocarbonyl compound or a related electrophile with a thioamide.[3][4] In this specific protocol, pyridine-4-carbothioamide is condensed with an α-haloacetonitrile to yield the target 4-aminothiazole derivative.
Data Presentation
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Chemical Formula | Molecular Wt. ( g/mol ) | Moles | Molar Equiv. | Amount |
| Pyridine-4-carbothioamide | C₆H₆N₂S | 138.19 | 0.01 | 1.0 | 1.38 g |
| Chloroacetonitrile | C₂H₂ClN | 75.51 | 0.011 | 1.1 | 0.83 g (0.7 mL) |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | - | 25 mL |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | - | - | ~50 mL |
| Ethyl Acetate (Extraction) | C₄H₈O₂ | 88.11 | - | - | ~150 mL |
Experimental Protocols
1. Synthesis of this compound
This procedure details the cyclocondensation reaction between pyridine-4-carbothioamide and chloroacetonitrile.
Materials and Equipment:
-
100 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask containing a magnetic stir bar, add pyridine-4-carbothioamide (1.0 eq, 0.01 mol, 1.38 g) and ethanol (25 mL).
-
Reagent Addition: Stir the mixture at room temperature until the thioamide is fully dissolved. Carefully add chloroacetonitrile (1.1 eq, 0.011 mol, 0.83 g) to the solution. Caution: Chloroacetonitrile is toxic and a lachrymator; handle it in a well-ventilated fume hood.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 3-5 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate, likely the hydrochloride salt of the product, may form.
-
Neutralization: Slowly pour the cooled reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize the hydrochloric acid formed and to precipitate the free amine product.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.
2. Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H-NMR: Expected signals would include characteristic peaks for the pyridine ring protons, a singlet for the C5-proton of the thiazole ring, and a broad singlet for the -NH₂ protons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₈H₇N₃S, MW = 177.23 g/mol ).[5]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine group and C=N and C=C stretching frequencies for the aromatic rings.
Visualizations
Diagram 1: Synthetic Workflow
Caption: A schematic overview of the experimental workflow.
References
- 1. This compound | 89401-67-2 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: High-Throughput Screening of 2-Pyridin-4-YL-thiazol-4-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, they have become one of the most important classes of targets for drug discovery.[1][2] The 2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of several approved and investigational kinase inhibitors.
This document outlines the application of Cpd-4T4P , a novel 2-pyridin-4-yl-thiazol-4-ylamine derivative, in a high-throughput screening (HTS) campaign designed to identify and characterize its potential as a kinase inhibitor. The protocols provided are for a primary biochemical screen to determine direct enzyme inhibition and a secondary cell-based assay to confirm activity in a physiological context against a hypothetical, therapeutically relevant target: Cancer-Associated Kinase 1 (CAK1) .
Compound Details
A summary of the key properties for Cpd-4T4P is presented below.
| Property | Value (Hypothetical) |
| Compound ID | Cpd-4T4P |
| IUPAC Name | 2-(Pyridin-4-yl)thiazol-4-amine |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Purity | >98% (LC-MS/NMR) |
| Solubility | Soluble to 10 mM in 100% DMSO |
| Storage | Store at -20°C as a 10 mM stock solution in DMSO |
Hypothetical Signaling Pathway for CAK1
To provide a biological context for the screening of Cpd-4T4P, a simplified signaling pathway involving the target kinase, CAK1, is illustrated below. In this pathway, CAK1 is activated by an upstream kinase (USK) in response to a growth factor signal. Activated CAK1 then phosphorylates a key downstream substrate (Substrate-P), leading to the transcription of genes that promote uncontrolled cell proliferation, a hallmark of cancer. Cpd-4T4P is hypothesized to inhibit this pathway by directly targeting the ATP-binding site of CAK1.
High-Throughput Screening Workflow
The workflow for identifying and validating Cpd-4T4P as a CAK1 inhibitor involves a multi-stage process. This ensures that initial hits are robustly confirmed and characterized to eliminate false positives and prioritize compounds for further development.
Experimental Protocols
The following sections provide detailed protocols for the primary biochemical and secondary cell-based assays.
Protocol 1: Primary HTS - Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to quantify the activity of CAK1 by measuring the amount of ADP produced in the kinase reaction. Inhibition of CAK1 results in a lower ADP concentration and a higher luminescence signal. The assay is suitable for HTS in 384-well plates.[3]
Materials and Reagents:
-
Enzyme: Recombinant Human CAK1 (e.g., His-tagged)
-
Substrate: Synthetic peptide substrate for CAK1
-
Compound: 10 mM stock of Cpd-4T4P in 100% DMSO
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
-
ATP: Adenosine 5'-triphosphate, prepared in Assay Buffer
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)
-
Plates: White, opaque, 384-well assay plates (e.g., Corning #3572)
-
Positive Control: Staurosporine (10 mM stock in DMSO)
-
Negative Control: 100% DMSO
Workflow Diagram:
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of Cpd-4T4P, Staurosporine (positive control), or DMSO (negative control) into the appropriate wells of a 384-well plate. The final screening concentration for Cpd-4T4P will be 10 µM.
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in Assay Buffer.
-
Add 5 µL of the 2X Kinase/Substrate mix to each well.
-
Incubate the plate for 15 minutes at room temperature (RT).
-
Prepare a 2X ATP solution in Assay Buffer.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at RT.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at RT to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at RT.
-
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader (e.g., EnVision, PHERAstar).
Data Analysis: The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
Hypothetical Primary HTS Data:
| Compound | Concentration | Signal (RLU) | % Inhibition | Hit? ( >50%) |
| DMSO Control | 0.1% | 1,250,000 | 0% | No |
| Staurosporine | 1 µM | 50,000 | 100% | Yes |
| Cpd-4T4P | 10 µM | 170,000 | 90% | Yes |
Dose-Response (IC₅₀) Determination: For compounds identified as hits, a 10-point, 3-fold serial dilution is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Hypothetical IC₅₀ Data for Cpd-4T4P:
| Concentration (nM) | % Inhibition |
| 10000 | 95.2% |
| 3333 | 91.5% |
| 1111 | 85.1% |
| 370 | 72.3% |
| 123 | 48.9% |
| 41 | 25.6% |
| 13.7 | 10.1% |
| 4.6 | 3.2% |
| 1.5 | 0.5% |
| 0.5 | 0.1% |
| IC₅₀ (nM) | 125 |
Protocol 2: Secondary Assay - Cell-Based Substrate Phosphorylation (In-Cell ELISA)
This protocol validates the inhibitory activity of Cpd-4T4P in a cellular environment by measuring the phosphorylation of the endogenous CAK1 substrate.[4]
Materials and Reagents:
-
Cell Line: A human cancer cell line endogenously expressing CAK1 (e.g., HEK293, HCT116).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Pen/Strep.
-
Compound: Cpd-4T4P, prepared as a 10-point serial dilution in culture medium.
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies: Rabbit anti-phospho-Substrate (specific for the CAK1 phosphorylation site) and Mouse anti-total-Substrate.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Detection Reagent: TMB Substrate.
-
Stop Solution: 2 N H₂SO₄.
-
Plates: Clear, 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with medium containing the serially diluted Cpd-4T4P or controls. Incubate for 2 hours at 37°C.
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 20 minutes at RT.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at RT.
-
Incubate with primary antibodies (diluted in 5% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at RT.
-
-
Detection:
-
Wash five times with PBS.
-
Add TMB Substrate and incubate in the dark until color develops (10-15 minutes).
-
Add Stop Solution.
-
Read absorbance at 450 nm on a plate reader.
-
-
Cell Viability (Parallel Plate): In a separate plate treated identically, perform a cell viability assay (e.g., CellTiter-Glo®) to assess cytotoxicity.
Hypothetical Secondary Assay Data:
| Assay Type | Cpd-4T4P IC₅₀ (nM) |
| Cellular pSubstrate Inhibition | 250 |
| Cell Viability (Cytotoxicity) | >10,000 |
The data indicate that Cpd-4T4P inhibits the phosphorylation of its target substrate in cells at a concentration that is not cytotoxic, confirming on-target activity.
References
Application of 2-Pyridin-4-yl-thiazol-4-ylamine Derivatives in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the 2-pyridin-4-yl-thiazol-4-ylamine scaffold have emerged as a promising class of molecules in oncology research. These compounds have demonstrated significant potential as targeted therapeutic agents, primarily through the inhibition of key regulators of the cell cycle. This document provides a comprehensive overview of the application of these compounds in cancer cell lines, including their mechanism of action, quantitative data on their efficacy, and detailed protocols for their experimental use. The focus will be on the well-characterized 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which are potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2][3]
Mechanism of Action
The primary mechanism of action for many this compound derivatives is the inhibition of CDK4 and CDK6.[1][3] These kinases are crucial for the G1 phase progression of the cell cycle.[1][3][4] In normal cell function, CDK4 and CDK6 form complexes with Cyclin D to phosphorylate the Retinoblastoma (Rb) protein.[4] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[4]
By inhibiting CDK4/6, these compounds prevent the phosphorylation of Rb, leading to the sequestration of E2F and subsequent cell cycle arrest in the G1 phase.[1][4] This targeted inhibition of cell cycle progression ultimately suppresses the proliferation of cancer cells. Some pyridine-thiazole hybrids have also been shown to induce apoptosis and may act by inducing genetic instability in tumor cells.[5][6][7]
Data Presentation
The following tables summarize the quantitative data for representative 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, highlighting their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 78
| Kinase | Ki (nM) |
| CDK4/Cyclin D1 | 1 |
| CDK6/Cyclin D3 | 34 |
| CDK1/Cyclin B | >10,000 |
| CDK2/Cyclin E | >10,000 |
| CDK7/Cyclin H | >10,000 |
| CDK9/Cyclin T1 | >10,000 |
Data sourced from a study on highly potent and selective CDK4/6 inhibitors.[1]
Table 2: In Vitro Antiproliferative Activity of Compound 78
| Cell Line | Cancer Type | GI50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 23 |
GI50 refers to the concentration for 50% inhibition of cell proliferation. Data sourced from a study on highly potent and selective CDK4/6 inhibitors.[1]
Table 3: Antiproliferative Activity of a Pyridine-Thiazole Hybrid (Compound 3)
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.57 |
| Pseudo-normal human cell lines | - | >50 |
IC50 refers to the half maximal inhibitory concentration. Data highlights the selectivity of the compound for cancer cells.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 105 cells per well in 2 mL of medium in 6-well plates.
-
Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[10]
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the test compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at desired concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: CDK4/6-Rb signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for evaluating the in vitro efficacy of a test compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Pyridin-2-yl-thiazol-2-ylamine | 30235-26-8 | Benchchem [benchchem.com]
- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Pyridin-4-YL-thiazol-4-ylamine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the potential of 2-Pyridin-4-YL-thiazol-4-ylamine as a kinase inhibitor. While specific experimental data for this exact molecule is not extensively available in public literature, the pyridinyl-thiazole scaffold is a well-established "privileged structure" known to interact with the ATP-binding pocket of numerous kinases.[1][2] Derivatives with similar core structures have shown significant inhibitory activity against key kinases involved in cell cycle regulation and angiogenesis, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5]
This document outlines detailed protocols for biochemical and cell-based assays to characterize the inhibitory profile of this compound and provides examples of how to present the resulting data.
Hypothesized Target Kinase Pathways
The this compound scaffold suggests potential activity against several kinase families. Based on structurally related compounds, two primary signaling pathways are of initial interest for investigation: the CDK4/6-Rb pathway, crucial for cell cycle progression, and the VEGFR-2 signaling cascade, a key driver of angiogenesis.[3][4][5]
CDK4/6-Retinoblastoma (Rb) Signaling Pathway
Derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine are potent and selective inhibitors of CDK4 and CDK6.[3] These kinases, when activated by Cyclin D, phosphorylate the Retinoblastoma protein (pRb), leading to the release of E2F transcription factors. This promotes the transcription of genes required for the G1 to S phase transition in the cell cycle.[5][6] Inhibition of CDK4/6 by a compound like this compound would be expected to block this process, leading to G1 cell cycle arrest.[5][6]
Caption: Hypothesized inhibition of the CDK4/6-Rb pathway.
VEGFR-2 (KDR) Angiogenesis Pathway
N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been identified as potent inhibitors of VEGFR-2 (also known as KDR), a receptor tyrosine kinase that is a primary mediator of angiogenesis.[4] Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., MAPK pathway) that lead to endothelial cell proliferation, migration, and the formation of new blood vessels—a process critical for tumor growth.[4][7]
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Data Presentation: Quantitative Analysis
All quantitative data from kinase inhibition and cell-based assays should be summarized in clear, structured tables. Below are template tables populated with example data from structurally related compounds to illustrate the expected presentation format.[3][4][8]
Table 1: Biochemical Kinase Inhibition Profile This table should summarize the in vitro potency of the test compound against a panel of purified kinases.
| Compound ID | Target Kinase | Potency Metric | Value (nM) |
| This compound | CDK4/Cyclin D1 | IC₅₀ / Kᵢ | TBD |
| This compound | CDK6/Cyclin D3 | IC₅₀ / Kᵢ | TBD |
| This compound | VEGFR-2 (KDR) | IC₅₀ | TBD |
| Example: Cmpd 78¹ | CDK4/Cyclin D1 | Kᵢ | 1 |
| Example: Cmpd 78¹ | CDK6/Cyclin D3 | Kᵢ | 34 |
| Example: Cmpd (thiazolyl-pyridinamine)² | VEGFR-2 (KDR) | IC₅₀ | 1 |
| TBD: To Be Determined | |||
| ¹Data for 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative.[3] | |||
| ²Data for N-(1,3-thiazol-2-yl)pyridin-2-amine derivative.[4] |
Table 2: Cell-Based Activity Profile This table should present the compound's effect on cancer cell line proliferation.
| Compound ID | Cell Line | Potency Metric | Value (nM) |
| This compound | MV4-11 (Leukemia) | GI₅₀ | TBD |
| This compound | NCI-H460 (Lung) | GI₅₀ | TBD |
| This compound | MDA-MB-453 (Breast) | GI₅₀ | TBD |
| Example: Cmpd 78¹ | MV4-11 (Leukemia) | GI₅₀ | 23 |
| Example: Cmpd 83³ | MV4-11 (Leukemia) | GI₅₀ | 209 |
| TBD: To Be Determined, GI₅₀: Concentration for 50% inhibition of cell proliferation. | |||
| ¹Data for 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative.[3] | |||
| ³Data for a related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative.[6] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting key experiments to validate the kinase inhibitory activity of this compound.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the direct inhibitory effect of the compound on the activity of a purified kinase enzyme.[2][9] A luminescence-based assay measuring ATP consumption (e.g., ADP-Glo™) is a common and robust method.[2]
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., CDK4/Cyclin D1, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
This compound (test compound) dissolved in DMSO
-
Kinase assay buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well white microplates
-
Luminescence-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is from 10 mM down to sub-nanomolar concentrations. Further dilute these into the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and varying concentrations of the test compound. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).[1]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.[1]
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes).[5]
-
ATP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.[2]
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5][9]
Protocol 2: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the compound's ability to inhibit cell growth and proliferation in a cellular context, which accounts for factors like cell permeability.[7][8]
Materials:
-
Human cancer cell lines (e.g., MV4-11, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5][8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. A typical starting concentration range is 0.01 µM to 100 µM.[8] Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period, typically 48-72 hours.[5][10]
-
Viability Measurement (MTT Method):
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 3: Target Engagement Assay (Western Blot for Phospho-Proteins)
This assay confirms that the compound inhibits the intended kinase within the cell by measuring the phosphorylation status of a known downstream substrate. For example, inhibition of CDK4/6 can be confirmed by a decrease in phosphorylated pRb.
Procedure:
-
Cell Treatment: Culture cells to ~70-80% confluency and treat them with varying concentrations of this compound for a defined period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-Rb) and the total protein (e.g., anti-total-Rb). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Incubate with the appropriate secondary antibodies conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates successful target engagement by the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methods for Dissolving 2-Pyridin-4-YL-thiazol-4-ylamine for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridin-4-YL-thiazol-4-ylamine is a heterocyclic compound featuring a pyridine and a thiazole amine scaffold. Such structures are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with various biological targets. Compounds with similar structural motifs have been investigated for a range of biological activities, including the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs), and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]
These application notes provide a generalized framework for the solubilization and use of this compound in common in vitro assays. Due to limited publicly available data on the specific solubility and biological activity of this exact compound, the following protocols are based on established methodologies for structurally related pyridine-thiazole derivatives. Researchers should consider these as a starting point and perform their own optimization.
Data Presentation
| Parameter | Value | Cell Line/System | Citation |
| CDK9/cyclin T Ki | 3 nM | Biochemical Assay | [1] |
| CDK2/cyclin A Ki | 190 nM | Biochemical Assay | [1] |
| CDK1/cyclin B Ki | 70 nM | Biochemical Assay | [1] |
| GI50 (50% Growth Inhibition) | < 10 nM | HCT-116 | [3] |
Experimental Protocols
Preparation of Stock Solutions
Most small molecule inhibitors are supplied as a lyophilized powder and require reconstitution in a suitable solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization due to its broad solvating power.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Protocol:
-
Briefly centrifuge the vial containing the lyophilized powder to ensure all the compound is at the bottom.
-
Determine the desired stock concentration (e.g., 10 mM). Calculate the required volume of DMSO based on the mass of the compound and its molecular weight (177.23 g/mol ).
-
Carefully add the calculated volume of DMSO to the vial.
-
To aid dissolution, gently vortex the solution. If the compound does not fully dissolve, sonication in a water bath or gentle warming (not exceeding 40-50°C) can be applied for short periods.
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the cells (typically <0.5%, ideally <0.1% v/v).
Protocol:
-
Thaw a single aliquot of the concentrated stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for the assay.
-
It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound, which can occur when a highly concentrated organic stock is diluted directly into an aqueous medium.
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound.
Cell Viability Assay (MTT Protocol Example)
This protocol provides a general method to assess the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound (prepared as described above). Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cell-based assays.
Potential Signaling Pathway
Given that structurally related compounds are known to inhibit Cyclin-Dependent Kinases (CDKs), a potential mechanism of action for this compound could involve the modulation of cell cycle progression or transcription. CDK9, a key regulator of transcription, is a plausible target.
References
- 1. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
2-Pyridin-4-YL-thiazol-4-ylamine for antimicrobial activity testing
An Application Note and Protocol for the Antimicrobial Activity Testing of 2-Pyridin-4-YL-thiazol-4-ylamine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance presents a significant global health challenge, necessitating the urgent discovery of new and effective antimicrobial agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with many synthetic derivatives exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2] The thiazole moiety is a core structure in various therapeutic agents and is known for its role in antimicrobial action.[1] This document provides detailed protocols for evaluating the antimicrobial efficacy of This compound , a specific thiazole derivative, using standardized in vitro susceptibility testing methods.
The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents the visible growth of a microorganism.[3][4] This quantitative measure is fundamental for assessing the potency of a novel antimicrobial agent.[5] The methods described are based on established guidelines and include the Broth Microdilution and Kirby-Bauer Disk Diffusion assays.[6][7]
Compound of Interest
-
Compound Name: this compound
-
Synonyms: 4-(Thiazol-2-yl)pyridin-4-amine
-
Molecular Structure: A synthetic intermediate, part of the broader family of thiazole derivatives investigated for pharmaceutical applications.[8]
-
CAS Number: 89401-67-2[9]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a highly accurate and widely used technique to determine the quantitative MIC of an antimicrobial agent against a specific microorganism.[3][6]
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, sterile deionized water)
-
Sterile 96-well microtiter plates[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[10]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)[5]
Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the solvent has no intrinsic antimicrobial activity at the final concentration used in the assay.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each test row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.[11] This creates a range of decreasing concentrations of the compound.
-
The eleventh well in each row should contain only broth and the bacterial inoculum to serve as a positive growth control.[3]
-
The twelfth well should contain only sterile broth to serve as a sterility control.[3]
-
-
Inoculation:
-
Inoculate each well (from 1 to 11) with 10 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL). The final volume in each well will be approximately 110 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
-
Reading and Interpreting Results:
Protocol 2: Kirby-Bauer Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test used to assess the susceptibility of bacteria to an antimicrobial agent.[7][12] It is valuable for initial screening.[12]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[7]
-
Test microorganisms
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a stock solution of this compound in a suitable volatile solvent.
-
Aseptically apply a known volume (e.g., 20 µL) of the solution onto each sterile paper disk to achieve a desired concentration per disk (e.g., 30 µ g/disk ).[13]
-
Allow the disks to dry completely in a sterile environment. Prepare a control disk impregnated only with the solvent.
-
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[14]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[14]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]
-
-
Placement of Disks:
-
Using sterile forceps, place the prepared antimicrobial disks and the solvent control disk onto the inoculated agar surface, ensuring they are spaced far enough apart to prevent overlapping zones of inhibition.[14]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, observe the lawn of bacterial growth.
-
If the compound is active, a clear circular area around the disk, known as the zone of inhibition, will be visible.[12]
-
Measure the diameter of the zone of inhibition in millimeters (mm), including the disk diameter.[13] The size of the zone indicates the relative susceptibility of the microorganism to the compound.
-
Data Presentation
Quantitative results from the MIC testing should be recorded in a structured format to facilitate analysis and comparison.
Table 1: Example of MIC Data for this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | [Enter experimental value] |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | [Enter experimental value] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Enter experimental value] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Enter experimental value] |
| Candida albicans (ATCC 90028) | Fungus | [Enter experimental value] |
Note: This table is a template. Researchers should populate it with their own experimental data.
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: General workflow for antimicrobial agent evaluation.
References
- 1. jchemrev.com [jchemrev.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 89401-67-2 [amp.chemicalbook.com]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. protocols.io [protocols.io]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. asm.org [asm.org]
Application Notes and Protocols for In Vivo Administration of 2-Pyridin-4-YL-thiazol-4-ylamine
Disclaimer: The following application notes and protocols are a synthesis of information from studies on structurally related pyridine-thiazole derivatives. Currently, there is a lack of published in vivo data for the specific compound 2-Pyridin-4-YL-thiazol-4-ylamine. The provided information is intended to serve as a representative guide for research and development purposes and should be adapted and validated for the specific research context.
Application Notes
This compound is a heterocyclic small molecule belonging to the pyridine-thiazole class of compounds. Derivatives of this class have shown a range of biological activities, suggesting potential therapeutic applications. Based on preclinical evidence from analogous compounds, this compound may be investigated for the following in vivo applications:
-
Oncology: Several pyridine-thiazole derivatives have demonstrated potent inhibition of cyclin-dependent kinases (CDK), particularly CDK4 and CDK6, which are key regulators of the cell cycle.[1][2] Inhibition of these kinases can lead to cell cycle arrest and suppression of tumor growth. In vivo studies on related compounds have shown significant tumor growth inhibition in xenograft models of leukemia and other cancers.[1] Therefore, this compound is a candidate for investigation as an anticancer agent, particularly in solid tumors and hematological malignancies.
-
Anti-inflammatory and Autoimmune Diseases: The modulation of kinase signaling pathways is also relevant in inflammatory processes. While direct evidence is pending, the kinase inhibitory potential of the pyridine-thiazole scaffold suggests that this compound could be explored for its anti-inflammatory effects in animal models of diseases such as rheumatoid arthritis or inflammatory bowel disease.
-
Neuropsychiatric Disorders: A related compound, a corticotropin-releasing factor receptor 1 (CRF1) antagonist with a complex thiazole-pyridazine structure, has shown efficacy in animal models of alcoholism.[3] This suggests that compounds with a pyridine-thiazole core may have the potential to modulate neurological pathways and could be investigated in models of anxiety, depression, and substance use disorders.
-
Infectious Diseases: Some substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds, indicating potential applications in treating parasitic infections.[4]
Data Presentation
The following tables present hypothetical quantitative data for this compound, extrapolated from studies on related compounds.
Table 1: Pharmacokinetic Parameters in Rodents
| Parameter | Mouse | Rat |
|---|---|---|
| Administration Route | Oral (p.o.) | Intravenous (i.v.) |
| Dose (mg/kg) | 10 | 5 |
| Cmax (ng/mL) | 850 ± 120 | 1500 ± 250 |
| Tmax (h) | 1.0 | 0.25 |
| AUC (0-t) (ng·h/mL) | 4200 ± 650 | 3800 ± 500 |
| Half-life (t1/2) (h) | 3.5 ± 0.8 | 2.8 ± 0.5 |
| Oral Bioavailability (%) | ~85% | - |
Table 2: Efficacy in Human Tumor Xenograft Model (e.g., MV4-11 Leukemia)
| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | Oral, daily | 0 | +2.5 ± 1.0 |
| Compound | 25 | Oral, daily | 45 ± 8 | +1.8 ± 1.2 |
| Compound | 50 | Oral, daily | 78 ± 12 | +0.5 ± 1.5 |
| Positive Control | Varies | Varies | Varies | Varies |
Table 3: Acute Oral Toxicity Profile in Mice (OECD 423 Guidelines)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Estimated LD50 |
|---|---|---|---|---|
| 300 | 3 | 0/3 | No adverse effects observed | > 2000 mg/kg |
| 2000 | 3 | 0/3 | Mild, transient lethargy within 2h, resolved by 24h | |
Experimental Protocols
Protocol 1: Oral and Intraperitoneal Administration in Mice
-
Compound Preparation:
-
For oral (p.o.) administration, suspend this compound in a vehicle such as 0.5% (w/v) methylcellulose in sterile water.
-
For intraperitoneal (i.p.) injection, dissolve the compound in a suitable vehicle like a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
Prepare fresh formulations on each day of dosing and keep them on ice.
-
-
Animal Model:
-
Use 6-8 week old BALB/c or C57BL/6 mice, acclimatized for at least one week.
-
-
Administration:
-
Oral Gavage: Administer the compound suspension using a 20-gauge, 1.5-inch curved gavage needle. The volume should not exceed 10 mL/kg.
-
Intraperitoneal Injection: Inject the compound solution into the lower right quadrant of the abdomen using a 27-gauge needle. The injection volume should be around 10 mL/kg.
-
-
Monitoring:
-
Observe animals for any signs of toxicity or adverse effects for at least 4 hours post-administration and then daily.
-
Record body weight before and at regular intervals after administration.
-
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., MV4-11 for leukemia) under standard conditions.
-
Subcutaneously inject 5-10 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize animals into treatment and control groups.
-
Administer this compound or vehicle control daily by oral gavage as per Protocol 1.
-
-
Efficacy Assessment:
-
Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor body weight and the general health of the animals.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 3: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
-
Animal Model:
-
Use healthy, young adult female Swiss-albino mice, nulliparous and non-pregnant.
-
-
Dosing Procedure:
-
Fast animals overnight before dosing.
-
Start with an initial dose of 300 mg/kg administered orally to a group of 3 mice.
-
Observe animals for mortality and clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system, and behavior) continuously for the first 30 minutes, periodically during the first 24 hours, and then daily for 14 days.
-
If no mortality occurs at 300 mg/kg, administer a higher dose of 2000 mg/kg to another group of 3 mice.[5]
-
-
Endpoint:
-
The primary endpoint is mortality. The absence of mortality at 2000 mg/kg classifies the compound in GHS Category 5 or as unclassified, with an LD50 > 2000 mg/kg.
-
At the end of the observation period, euthanize surviving animals and perform gross necropsy.
-
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action via CDK4/6 inhibition.
Experimental Workflow
References
- 1. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescent labeling of 2-Pyridin-4-YL-thiazol-4-ylamine for imaging
An effective strategy for visualizing and tracking the small molecule 2-Pyridin-4-YL-thiazol-4-ylamine in biological systems is through fluorescent labeling. This process involves covalently attaching a fluorescent dye to the molecule, enabling its detection and quantification using fluorescence-based imaging techniques. The primary amine group on the thiazole ring of this compound serves as an ideal target for conjugation with a variety of amine-reactive fluorescent probes.
Application Notes
The successful fluorescent labeling of this compound opens avenues for a range of applications in cellular and molecular biology research. The resulting fluorescent probe can be employed to investigate the subcellular localization, uptake, and trafficking of the parent molecule. Furthermore, it can be utilized in target identification and validation studies by observing its co-localization with specific organelles or proteins of interest. The choice of the fluorescent label is critical and should be tailored to the specific experimental requirements, considering factors such as the excitation and emission spectra, quantum yield, photostability, and the potential for steric hindrance that might affect the biological activity of the parent compound.
Selection of Fluorescent Dyes
A variety of commercially available amine-reactive fluorescent dyes can be used for labeling this compound. The most common reactive groups for targeting primary amines are N-hydroxysuccinimide (NHS) esters and isothiocyanates, which form stable amide and thiourea bonds, respectively. The selection of the fluorophore should be based on the available excitation sources of the imaging system and the desired emission wavelength to minimize autofluorescence and allow for multiplexing with other fluorescent probes.
Table 1: Properties of Recommended Amine-Reactive Fluorescent Dyes
| Fluorescent Dye (Reactive Form) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein isothiocyanate (FITC) | 494 | 518 | 75,000 | 0.92 |
| Tetramethylrhodamine isothiocyanate (TRITC) | 550 | 573 | 85,000 | 0.28 |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | 150,000 | 0.15 |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | 250,000 | 0.20 |
| Alexa Fluor 488 NHS Ester | 495 | 519 | 73,000 | 0.92 |
| Alexa Fluor 555 NHS Ester | 555 | 565 | 155,000 | 0.10 |
| Alexa Fluor 647 NHS Ester | 650 | 668 | 270,000 | 0.33 |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS Ester Dye
This protocol outlines the general procedure for conjugating an amine-reactive N-hydroxysuccinimide (NHS) ester fluorescent dye to this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Triethylamine (optional, for non-aqueous reactions)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Prepare this solution immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 1-2 molar equivalents of the fluorescent dye stock solution with 1 molar equivalent of the this compound stock solution in reaction buffer. The final reaction volume should be kept small to ensure high concentrations of reactants.
-
If the reaction is performed in an organic solvent like DMF, add 1.5-2.0 equivalents of a non-nucleophilic base such as triethylamine to facilitate the reaction.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or agitation, protected from light.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Spot the reaction mixture, the starting material (this compound), and the fluorescent dye on a TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The formation of a new, fluorescent spot with a different retention factor (Rf) from the starting materials indicates a successful conjugation.
-
-
Purification of the Labeled Compound:
-
Once the reaction is complete, purify the fluorescently labeled product from unreacted dye and starting material using reverse-phase high-performance liquid chromatography (HPLC).
-
Use a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to achieve good separation.
-
Collect the fractions corresponding to the fluorescently labeled product, which can be identified by its characteristic absorbance and fluorescence.
-
-
Characterization:
-
Confirm the identity and purity of the labeled product by mass spectrometry to verify the expected molecular weight.
-
Determine the concentration of the purified probe spectrophotometrically using the molar extinction coefficient of the fluorescent dye.
-
Caption: Workflow for fluorescently labeling this compound.
Protocol 2: Cellular Imaging with Fluorescently Labeled this compound
This protocol provides a general guideline for using the purified fluorescent probe for imaging its uptake and distribution in cultured cells.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Fluorescently labeled this compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Hoechst or DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
-
Labeling:
-
Prepare a working solution of the fluorescently labeled this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but can range from 100 nM to 10 µM.
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the fluorescent probe to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Fixation (Optional):
-
For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 (for live or fixed cells) or DAPI (for fixed cells) according to the manufacturer's instructions.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Mount the coverslips on a slide with mounting medium or add fresh PBS or imaging buffer to the dish.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains.
-
Acquire images using optimal exposure times to maximize the signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Caption: Experimental workflow for cellular imaging with the fluorescent probe.
By following these protocols, researchers can effectively label this compound and utilize the resulting fluorescent probe to gain valuable insights into its biological functions and mechanisms of action through cellular imaging.
Application Notes and Protocols for Testing 2-Pyridin-4-YL-thiazol-4-ylamine Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 2-Pyridin-4-YL-thiazol-4-ylamine. Drawing from research on structurally similar pyridine-thiazole hybrids that have demonstrated potential as anticancer agents, this document outlines detailed protocols for in vitro and in vivo studies. The proposed mechanism of action for many pyridine-thiazole derivatives involves the inhibition of key cell cycle regulators, such as Cyclin-Dependent Kinases (CDK4 and CDK6), and the induction of apoptosis.[1][2][3] The following protocols are designed to rigorously test this hypothesis for this compound and to characterize its anticancer profile.
Section 1: In Vitro Efficacy Assessment
Cell Viability and Cytotoxicity Assays
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Line Selection:
-
Select a panel of human cancer cell lines representing different tumor types. Based on existing literature for similar compounds, consider cell lines such as MV4-11 (acute myeloid leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), HCT116 (colon carcinoma), and A549 (lung carcinoma).[4][5]
-
Include a non-cancerous cell line (e.g., normal human keratinocytes or fibroblasts) to assess selectivity.[4]
-
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
-
Data Presentation:
| Cell Line | Tumor Type | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MV4-11 | Acute Myeloid Leukemia | ||
| HL-60 | Promyelocytic Leukemia | ||
| MCF-7 | Breast Cancer | ||
| HCT116 | Colon Carcinoma | ||
| A549 | Lung Carcinoma | ||
| Normal Keratinocytes | Non-cancerous |
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations corresponding to the IC₅₀ and 2x IC₅₀ for 24 and 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation:
| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | - | |||
| This compound | IC₅₀ | |||
| This compound | 2x IC₅₀ | |||
| Positive Control (e.g., Palbociclib) |
Mandatory Visualization:
Caption: Workflow for Cell Cycle Analysis.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Treat cells with this compound at IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
-
Data Analysis:
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Data Presentation:
| Treatment | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | - | ||||
| This compound | IC₅₀ | ||||
| This compound | 2x IC₅₀ | ||||
| Positive Control (e.g., Staurosporine) |
Section 2: Mechanism of Action Studies
Kinase Inhibition Assay
Objective: To assess the inhibitory activity of this compound against CDK4 and CDK6.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Retinoblastoma (Rb) protein as a substrate.
-
ATP and kinase assay buffer.
-
-
Assay Procedure:
-
Perform the assay in a 96-well plate format.
-
Add the kinase, substrate, and varying concentrations of this compound to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and quantify the phosphorylated Rb protein using a suitable method (e.g., ELISA, radiometric assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value for CDK4 and CDK6 inhibition.
-
Data Presentation:
| Kinase | This compound IC₅₀ (nM) | Positive Control (e.g., Palbociclib) IC₅₀ (nM) |
| CDK4/Cyclin D1 | ||
| CDK6/Cyclin D3 |
Mandatory Visualization:
Caption: Proposed Inhibition of the CDK4/6 Pathway.
Western Blot Analysis
Objective: To confirm the inhibition of the CDK4/6 pathway in cells treated with this compound.
Experimental Protocol:
-
Cell Lysis:
-
Treat cells with this compound as in the cell cycle analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Rb (Ser780), total Rb, Cyclin D1, CDK4, CDK6, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Data Presentation:
| Protein Target | Vehicle Control (Relative Expression) | This compound (IC₅₀) (Relative Expression) | This compound (2x IC₅₀) (Relative Expression) |
| p-Rb (Ser780) | 1.0 | ||
| Total Rb | 1.0 | ||
| Cyclin D1 | 1.0 |
Section 3: In Vivo Efficacy Assessment
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Experimental Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound at different doses, positive control).
-
Administer the compound via a suitable route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | ||
| This compound | Low Dose | |||
| This compound | High Dose | |||
| Positive Control |
Mandatory Visualization:
Caption: Logical Flow of the In Vivo Xenograft Study.
References
- 1. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pyridin-4-YL-thiazol-4-ylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Pyridin-4-YL-thiazol-4-ylamine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: Impurities in 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide or thiourea can lead to side reactions.[1] | - Ensure the purity of starting materials. If necessary, recrystallize the 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide. - Use high-purity thiourea. |
| Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.[1] | - Optimize the reaction temperature. A common starting point is refluxing in ethanol (around 78°C).[2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Screen different solvents. While ethanol is commonly used, other solvents like methanol or DMF could be tested. | |
| Incomplete reaction: The reaction may not have proceeded to completion. | - Increase the reaction time and continue to monitor by TLC until the starting materials are consumed. - Consider a modest increase in temperature, while being mindful of potential byproduct formation. | |
| Formation of Multiple Byproducts (Visible on TLC) | Side reactions: The formation of unwanted byproducts can consume reactants and complicate purification.[1] | - Formation of oxazole: This can occur if the thiourea is contaminated with urea. Ensure high-purity thiourea is used. - Dimerization or polymerization: This may happen under harsh conditions. Avoid excessively high temperatures or prolonged reaction times. |
| Reaction with solvent: Some solvents may participate in side reactions. | - If using a reactive solvent, consider switching to a more inert one like dioxane or THF, though this may require temperature optimization. | |
| Product Precipitation Issues | Product is a salt: The initial product is often the hydrobromide salt, which may have different solubility characteristics. | - Neutralize the reaction mixture with a base (e.g., sodium bicarbonate, triethylamine) to precipitate the free amine.[2] |
| Incorrect pH: The product's solubility is pH-dependent. | - Adjust the pH of the workup solution to maximize precipitation of the free amine. | |
| Difficulty in Purification | Co-eluting impurities: Impurities with similar polarity to the product can make separation by column chromatography challenging. | - Optimize chromatography conditions: Experiment with different solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes). Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape for amines. - Recrystallization: This is an effective method for purifying the final product. Test different solvent systems such as ethanol, methanol, or ethanol/water mixtures.[3] |
| Product streaking on TLC/column: The basic nature of the amine can cause streaking on silica gel. | - Add a small percentage of triethylamine or ammonia to the TLC mobile phase or column chromatography eluent to neutralize acidic sites on the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Hantzsch synthesis of this compound?
A1: The Hantzsch thiazole synthesis proceeds via a multi-step mechanism. It begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 2-bromo-1-(pyridin-4-yl)ethanone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Q2: How critical is the purity of the starting materials and solvents?
A2: The purity of reactants and solvents is crucial for achieving a high yield. Impurities in the 2-bromo-1-(pyridin-4-yl)ethanone or thiourea can lead to unwanted side reactions, consuming the starting materials and complicating the purification process. The presence of water can also be detrimental, so using anhydrous solvents is often recommended.
Q3: Can the choice of solvent significantly impact the reaction outcome?
A3: Absolutely. The solvent plays a vital role in the reaction rate and yield. While ethanol is a commonly used solvent for this synthesis, other polar solvents like methanol or aprotic solvents like DMF can also be employed. It is advisable to perform small-scale solvent screening to identify the best option for your specific setup.
Q4: What is the typical temperature range for this synthesis, and how does it affect the reaction?
A4: Conventional heating methods often involve refluxing the reaction mixture, which for ethanol is around 78°C.[2] The reaction temperature is a critical parameter to optimize. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. It's important to find a balance that provides a good yield in a reasonable timeframe.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane or methanol in dichloromethane, can be used for development.
Data Presentation
Impact of Reaction Conditions on Yield
The following table summarizes the expected qualitative impact of various reaction parameters on the yield of this compound.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Ethanol | Good | Commonly used, provides good solubility for reactants and facilitates the reaction at reflux.[2] |
| Methanol | Potentially Good | Similar to ethanol, may offer slightly different solubility and reaction kinetics. | |
| DMF | Potentially Higher | Higher boiling point allows for higher reaction temperatures, which can increase the reaction rate, but may also promote side reactions.[2] | |
| Temperature | Room Temperature | Low | The reaction rate is generally too slow at room temperature for a practical synthesis. |
| Reflux (Ethanol, ~78°C) | Good to Excellent | A widely reported and effective temperature for this reaction, balancing reaction rate and minimizing byproduct formation.[2] | |
| >100°C (e.g., DMF) | Variable | Can lead to higher yields with shorter reaction times, but increases the risk of degradation and side reactions. | |
| Reaction Time | 1-2 hours | Moderate | The reaction may be incomplete, leading to a lower yield.[2] |
| 4-6 hours | Good | Often sufficient for the reaction to proceed to completion.[1] | |
| >8 hours | Potentially Decreased | Prolonged heating can lead to the degradation of the product and the formation of byproducts. | |
| Catalyst | None (Thermal) | Good | The reaction can proceed thermally without a catalyst. |
| Acid Catalyst (e.g., p-TsOH) | Potentially Improved | Acid catalysts can sometimes accelerate the cyclization and dehydration steps, potentially improving the yield and reducing reaction time. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-bromo-1-(pyridin-4-yl)ethanone hydrobromide
-
Thiourea
-
Ethanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 equivalent) in anhydrous ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent.
-
Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
A precipitate of the crude product should form. If not, the solvent can be removed under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 10%) or ethyl acetate in hexanes (e.g., 20% to 80%). To prevent streaking, 1% triethylamine can be added to the eluent system.
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
Procedure:
-
In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and activated charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Overcoming solubility issues with 2-Pyridin-4-YL-thiazol-4-ylamine
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges associated with 2-Pyridin-4-YL-thiazol-4-ylamine (and structurally similar compounds).
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the solubilization of this compound for experimental use.
Q1: My compound won't dissolve in aqueous buffer. What is the first thing I should try?
A: For initial experiments, the most direct approach is to first create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO)[1][2] is a common first choice due to its strong solubilizing power.
-
Problem: The com[1]pound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.
-
Solution: This indicates that the final concentration of the organic solvent is not high enough to maintain solubility. It is crucial to ensure the final co-solvent concentration remains below levels that could cause cytotoxicity or interfere with the assay, typically less than 0.5% to 1%. If precipitation still oc[1]curs, you will need to explore the alternative strategies outlined below.
Q2: I am concerned about the effects of organic solvents like DMSO on my experiment. What are my options?
A: If co-solvents are not viable, pH modification is the next logical step for an ionizable compound like this compound, which contains basic amine and pyridine groups.
-
Problem: How do [2][3][4]I determine the correct pH for solubilization?
-
Solution: The presence of basic nitrogen atoms in the pyridine and amine groups suggests the compound will become more soluble in acidic conditions due to the formation of a more soluble salt form. You can perform a simple [5]pH-solubility screen by attempting to dissolve the compound in a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). The goal is to find a pH that solubilizes the compound without compromising the integrity of your assay.
Q3: pH adjustment did not sufficiently improve solubility. What advanced strategies can I employ?
A: When basic methods are insufficient, several advanced formulation strategies can be used. These are often necessary for in vivo studies or complex in vitro models.
-
Surfactants/Micellar Solubilization: Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
-
Inclusion Complexes[1][3] with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming a complex that is more water-soluble.
-
**Solid Dispersions:[3][6] This technique involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix. The amorphous state has higher energy and dissolves more readily than the stable crystalline form.
-
Particle Size Reduc[2][4][7]tion: Decreasing the particle size of the solid compound (micronization or nanosuspension) increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
Physicochemic[2][3][6]al & Solubility Data
| Property | Value / Observation | Implication for Solubility |
| IUPAC Name | 2-(pyridin-4-yl)thiazol-4-amine | N/A |
| Molecular Formula | C₈H₇N₃S | N/A |
| Molecular Weight | 177.23 g/mol | Relatively small, generally favorable for solubility. |
| Key Functional Groups | Pyridine ring, Thiazole ring, Primary Amine | The amine and pyridine nitrogen atoms are basic and can be protonated. This suggests that solubility will be highly dependent on pH, increasing significantly in acidic conditions. |
| Predicted Nature [5] | Likely a BCS Class II or IV compound | This classification implies low solubility and potentially low or high permeability. Overcoming solubility is a prerequisite for absorption and bioavailability. |
Solubility Enhan[2][8]cement Strategy Comparison
| Strategy | Mechanism | Common Reagents/Methods | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity. | DMSO, Ethanol, Propylen[4]e Glycol | Simple, rapid for initial screening. | Potential for solvent t[2]oxicity or assay interference; risk of precipitation upon dilution. |
| pH Modification | [1] Converts the compound to a more soluble ionized (salt) form. | HCl, Citrate Buffers, P[2]hosphate Buffers | Simple, cost-effective, easy to prepare. | Only applicable to ioni[2]zable compounds; risk of pH altering the biological system or compound stability. |
| Surfactants | Forms micelles that encapsulate the compound. | Tween® 80, Polysorbate[1][3] 20, Cremophor® EL | Effective for highly lipophilic compounds. | Can interfere with biological assays; potential for toxicity at higher concentrations. |
| Cyclodextrins | Forms a water-soluble inclusion complex. | HP-β-CD, SBE-β-CD | I[3]mproves stability, reduces toxicity. | Can be expensive; requi[3]res specific molecular geometry for complexation. |
| Solid Dispersion | Increases dissolution rate by using an amorphous form in a hydrophilic carrier. | PEG, PVP | Significantl[4]y enhances dissolution rate and bioavailability. | Requires specialized ma[4][7]nufacturing processes (e.g., spray drying, hot-melt extrusion). |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
For use in an assay, [1]perform serial dilutions of the stock solution directly into the final assay buffer. Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5%.
Protocol 2: pH-Ba[1]sed Solubility Screening
-
Prepare a set of buffers with varying pH values (e.g., 50 mM Phosphate buffer at pH 7.4, 50 mM Acetate buffer at pH 5.5, 50 mM Acetate buffer at pH 4.5).
-
Add a pre-weighed excess of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
The results will indicate the pH at which the compound exhibits maximum solubility.
Visualizations
Caption: A flowchart detailing the logical progression for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Stability of 2-Pyridin-4-YL-thiazol-4-ylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Pyridin-4-YL-thiazol-4-ylamine in various experimental settings. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dark, cool, and dry place under an inert atmosphere.[1] Keeping the compound away from light and moisture is crucial for preventing degradation. For long-term storage, refrigeration (2-8°C) is recommended.
Q2: What is the expected stability of this compound in common laboratory solvents?
A2: While specific quantitative stability data for this compound is limited in public literature, predictions can be made based on its structural components (an aminopyridine and an aminothiazole ring). The stability is highly dependent on the solvent, storage conditions (temperature, light exposure), and the presence of other reactive species. A summary of expected stability is provided in Table 1.
Q3: Are there known issues with using DMSO as a solvent for this compound?
A3: Yes, caution is advised when using Dimethyl Sulfoxide (DMSO) for stock solutions. Structurally related 2-aminothiazole compounds have been observed to be unstable in DMSO at room temperature, leading to the formation of degradation products.[2] It is highly recommended to prepare fresh DMSO solutions or store stock solutions at -20°C or -80°C to minimize degradation.[2]
Q4: How susceptible is this compound to photodegradation?
A4: Pyridine and thiazole derivatives are known to be susceptible to photodegradation upon exposure to UV and visible light.[3][4][5][6][7][8] The energy from light can initiate chemical reactions that break down the molecule. Therefore, it is critical to protect solutions of this compound from light by using amber-colored vials or by wrapping containers in aluminum foil.[4]
Q5: What are the signs of degradation in my sample?
A5: Degradation can be indicated by several observable changes. Visually, you might notice a change in the color or clarity of a solution, or the formation of precipitates. Analytically, degradation is typically identified by a decrease in the concentration of the parent compound and the appearance of new peaks in chromatograms (e.g., HPLC or LC-MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Suggested Solution |
| Degradation of the compound in the stock solution (especially in DMSO). | Prepare fresh stock solutions before each experiment. If storing stock solutions, use a solvent other than DMSO if possible, or store DMSO stocks at -80°C in single-use aliquots. |
| Photodegradation during the experiment. | Protect your experimental setup from light. Use amber-colored plates or cover the plates with an opaque lid or aluminum foil during incubation steps. |
| Hydrolysis in aqueous media. | Minimize the time the compound is in aqueous buffer before use. Prepare concentrated stock solutions in an appropriate organic solvent and dilute into aqueous media immediately before the experiment. |
| Reaction with media components. | Analyze the components of your cell culture media or assay buffer for potential incompatibilities. Serum components can sometimes contribute to compound degradation. |
Issue 2: Precipitation of the compound from solution.
| Possible Cause | Suggested Solution |
| Low aqueous solubility. | The compound is predicted to have low aqueous solubility. Prepare a high-concentration stock solution in an organic solvent like ethanol or acetonitrile and then dilute it into the aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system. |
| pH-dependent solubility. | The pyridine and amine functionalities mean the compound's solubility is likely pH-dependent. For acidic compounds, increasing the pH might improve solubility, while for basic compounds, decreasing the pH might be beneficial. Test the solubility in a range of buffers with different pH values. |
| Supersaturation. | When diluting a concentrated organic stock solution into an aqueous buffer, localized high concentrations can lead to precipitation. Ensure rapid and thorough mixing upon dilution. |
Predicted Stability Summary
The following table provides a qualitative prediction of the stability of this compound in various solvents under different conditions. These are general guidelines, and stability should be experimentally verified for specific applications.
Table 1: Predicted Stability of this compound in Different Solvents
| Solvent | Conditions | Predicted Stability | Potential Degradation Pathways |
| Aprotic Solvents | |||
| DMSO | Room Temp, Light | Low | Oxidation, structural rearrangement |
| -20°C, Dark | Moderate to High | Slow degradation may still occur | |
| Acetonitrile | Room Temp, Dark | High | Generally stable |
| Dichloromethane | Room Temp, Dark | High | Generally stable |
| Protic Solvents | |||
| Water / Aqueous Buffers (pH 5-7) | Room Temp, Dark | Moderate | Hydrolysis |
| 37°C, Dark | Low to Moderate | Accelerated hydrolysis | |
| Ethanol / Methanol | Room Temp, Dark | High | Generally stable |
| Acidic/Basic Conditions | |||
| Aqueous Acid (e.g., 0.1 M HCl) | Room Temp, Dark | Moderate | Acid-catalyzed hydrolysis |
| Aqueous Base (e.g., 0.1 M NaOH) | Room Temp, Dark | Low | Base-catalyzed hydrolysis, oxidation |
| Light Exposure | |||
| Any Solvent | UV/Visible Light | Low | Photodegradation |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability by HPLC-UV
This protocol outlines a general method to determine the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent (e.g., DMSO, acetonitrile, ethanol, or an aqueous buffer) to a final concentration of 1 mg/mL.
-
-
Sample Incubation:
-
Aliquot the stock solution into several amber-colored HPLC vials.
-
For each condition to be tested (e.g., room temperature, 37°C, protected from light, exposed to light), prepare a set of vials.
-
Include a "time zero" sample that is immediately analyzed.
-
Store the remaining vials under the specified conditions.
-
-
HPLC-UV Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.
-
Analyze the sample by a validated stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Monitor the peak area of the parent compound at its UV absorbance maximum.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Visualizations
The following diagrams illustrate key experimental workflows and potential degradation pathways.
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Biodegradation of pyridine under UV irradiation]. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Pyridine-Thiazole Derivatives
Welcome to the technical support center for the synthesis of pyridine-thiazole derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
General Troubleshooting & FAQs
Question: My reaction is giving a very low yield or failing completely. What are the first things I should check?
Answer: When a reaction performs poorly, it's crucial to systematically review the fundamentals. Start by verifying the purity and integrity of your starting materials. Pyridine and thiazole derivatives, especially boronic acids, can be unstable or hygroscopic.[1][2] Ensure all solvents are anhydrous, as water can lead to unwanted side reactions like protodeboronation.[2] Confirm that your glassware is meticulously dried. Finally, re-check all calculations for reagent stoichiometry to ensure correct molar ratios were used.
Question: I'm observing multiple unexpected spots on my TLC plate. What could they be?
Answer: The presence of multiple spots indicates either an incomplete reaction, the formation of byproducts, or degradation of starting materials or the product. Common byproducts in cross-coupling reactions include homocoupled products (e.g., bipyridines from pyridine-boronic acids).[2] In cyclocondensation reactions, side reactions can lead to isomeric products or incompletely cyclized intermediates.[3] It is recommended to use LC-MS to identify the masses of the unexpected spots, which can provide critical clues about their identities.
Hantzsch Thiazole Synthesis Issues
The Hantzsch synthesis is a classic method for forming the thiazole ring from an α-haloketone and a thiourea derivative.
Question: My Hantzsch synthesis is yielding a mixture of isomers. How can I improve regioselectivity?
Answer: The condensation of α-haloketones with N-monosubstituted thioureas can sometimes lead to a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3] Reaction conditions significantly influence the outcome. Running the reaction under acidic conditions (e.g., in an HCl-Ethanol mixture) has been shown to favor the formation of the 2-imino-2,3-dihydrothiazole isomer, whereas neutral conditions typically yield the 2-amino-thiazole exclusively.[3] Careful control of pH is therefore critical for directing the regioselectivity.
Question: The yields for my Hantzsch synthesis are consistently low despite using pure starting materials. What can I optimize?
Answer: Low yields in Hantzsch synthesis can often be traced to reaction conditions.[4] Key parameters to optimize include:
-
Solvent: While alcohols like ethanol are common, exploring other solvents may improve the solubility of reactants and intermediates.
-
Temperature: Ensure the reaction is heated sufficiently, typically to reflux, to drive the condensation and cyclization steps.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to degradation.
-
Catalyst: While traditionally uncatalyzed or base-promoted, some variations may benefit from mild acid catalysis to accelerate condensation.[4]
Cyclocondensation Reaction Pitfalls
Cyclocondensation reactions are versatile for building pyridine-thiazole scaffolds, but are sensitive to reaction parameters.
Question: My [3+2] cyclocondensation between a thiourea and a dielectrophile is sluggish and gives a low yield. What should I investigate?
Answer: The efficiency of cyclocondensation reactions is highly dependent on the chosen conditions.[5] A systematic optimization of parameters is recommended.[6]
Table 1: Optimization Parameters for a Generic Cyclocondensation Reaction [6]
| Parameter | Variables to Test | Rationale |
| Solvent | Ethanol, Acetic Acid, Dioxane, Water, Toluene | Affects reagent solubility and reaction rate. Aqueous media can sometimes promote precipitation of the product, simplifying isolation.[6] |
| Base/Catalyst | Sodium Acetate, Triethylamine, N-methylpiperidine | A base is often required to facilitate the reaction. The choice of base can significantly impact the yield.[5][7] |
| Temperature | Room Temperature, 60 °C, 80 °C, Reflux | Higher temperatures often increase the reaction rate but can also promote side reactions. |
| Reaction Time | 1h, 5h, 12h, 24h | Monitor by TLC or LC-MS to find the point of maximum conversion without significant byproduct formation. |
Palladium-Catalyzed Cross-Coupling Challenges
Suzuki-Miyaura coupling is a powerful tool for linking pyridine and thiazole rings, but it is prone to several pitfalls, especially with nitrogen-containing heterocycles.
Question: My Suzuki-Miyaura coupling between a bromopyridine and a thiazole-boronic acid is failing. What is the most likely cause?
Answer: This is a common and often complex issue. The failure can stem from several factors related to the catalytic cycle.[1][2]
-
Catalyst Poisoning/Inhibition: The nitrogen of the pyridine ring and the sulfur of the thiazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[1][2]
-
Poor Reagent Quality: Pyridyl and thiazole boronic acids are prone to degradation, particularly protodeboronation (cleavage of the C-B bond).[1][2]
-
Ineffective Catalyst/Ligand System: Standard catalysts like those using PPh₃ may be inefficient for these electron-deficient and potentially coordinating heterocycles.[2]
-
Inappropriate Base or Solvent: The base is critical for the transmetalation step, and the solvent affects the solubility and activity of all components.[1]
Question: I suspect catalyst deactivation is the problem in my Suzuki coupling. How can I mitigate this?
Answer: To overcome catalyst deactivation, several strategies can be employed:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][2] These ligands form stable complexes with palladium, facilitating the desired catalytic cycle and reducing inhibition by the heterocyclic substrates.
-
Increase Catalyst Loading: In some cases, increasing the catalyst loading from 1-2 mol% to 5 mol% can help compensate for partial deactivation.[1]
-
Reverse Coupling Partners: If you are using a halopyridine and a thiazole-boronic acid, consider trying the reaction with a halothiazole and a pyridine-boronic acid, as reactivity can differ significantly.[1]
Question: My TLC shows my boronic acid is being consumed, but I'm not getting the desired product. Instead, I see a byproduct corresponding to the deborylated starting material. What is happening?
Answer: This is a classic case of protodeboronation . The C-B bond of your boronic acid is being cleaved by a proton source (often residual water) and replaced with a hydrogen atom.[2]
-
Solution: Ensure strictly anhydrous conditions. Use flame-dried glassware, anhydrous solvents, and a finely ground, dry base.[2] Consider using more stable boronate esters (e.g., pinacol esters) instead of the free boronic acids, as they are less susceptible to protodeboronation.[1]
Purification and Analysis FAQs
Question: My final pyridine-thiazole product is an oil/gummy solid that is difficult to purify by column chromatography. What can I do?
Answer: Purification of polar, nitrogen-containing heterocycles can be challenging.
-
Tailing on Silica: The basic nitrogen atoms on the pyridine and thiazole rings can interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing and poor separation. To fix this, try neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% TEA in your eluent).
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Crystallization: Attempt to crystallize the product from a variety of solvent systems. This can be an excellent way to obtain highly pure material.
-
Salt Formation: If the compound is stable as a salt, consider reacting it with an acid (like HCl in ether) to precipitate it as a hydrochloride salt, which is often a crystalline solid that can be easily filtered and washed.
Question: How should I properly dry and store my purified pyridine derivatives?
Answer: Pyridine and its derivatives are often hygroscopic and can absorb atmospheric moisture.[8] For applications requiring anhydrous material, simple distillation is often insufficient because pyridine forms an azeotrope with water.[8]
-
Drying: For rigorous drying, reflux the pyridine derivative over a suitable drying agent like calcium hydride (CaH₂) followed by distillation under an inert atmosphere.[8]
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Storage: Store the purified, anhydrous compound in a dark glass bottle under an inert atmosphere (argon or nitrogen) and seal it tightly to protect it from moisture and light.[8]
Visual Troubleshooting Guides and Workflows
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Caption: A typical experimental workflow for a Hantzsch-type thiazole ring formation.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of a halo-pyridine/thiazole with a corresponding boronic acid/ester. Conditions should be optimized for specific substrates.
Materials:
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Aryl Halide (e.g., Bromopyridine) (1.0 equiv)
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Boronic Acid or Boronate Ester (e.g., Thiazoleboronic acid) (1.2–1.5 equiv)
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Palladium Catalyst (e.g., Pd(dppf)Cl₂) (3–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1 mixture)
Methodology:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (3.0 equiv).[1]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Hantzsch-Type Thiazole Synthesis
This protocol describes a common method for synthesizing a 2-aminopyridinyl-thiazole derivative.
Materials:
-
N-(pyridin-2-yl)thiourea (1.0 equiv)
-
α-Haloketone (e.g., 3-chloropentane-2,4-dione) (1.1 equiv)
-
Base/Buffer (e.g., Sodium Acetate) (1.0 equiv)
-
Solvent (e.g., Glacial Acetic Acid or Ethanol)
Methodology:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-(pyridin-2-yl)thiourea (1.0 equiv) and sodium acetate (1.0 equiv) in the chosen solvent (e.g., glacial acetic acid).[5]
-
Add the α-haloketone (1.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux and maintain for the required time (e.g., 5 hours), monitoring by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to induce precipitation.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2-Pyridin-4-YL-thiazol-4-ylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Pyridin-4-YL-thiazol-4-ylamine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Reactants: Impurities in the starting materials (e.g., 2-bromo-1-(pyridin-4-yl)ethanone, thiourea) can lead to side reactions.[1] 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.[1] 3. Incorrect Solvent: The choice of solvent significantly impacts reaction rate and yield.[1] 4. Decomposition of Thioamide: Thioamides can be unstable, especially under acidic conditions.[1] | 1. Purify Reactants: Ensure the purity of starting materials through recrystallization or column chromatography. Use anhydrous solvents to prevent unwanted side reactions.[1] 2. Optimize Temperature: Screen a range of temperatures. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by allowing for precise temperature control.[1] 3. Solvent Screening: Perform small-scale reactions in different solvents (e.g., ethanol, methanol, DMF, 1-butanol) to identify the optimal one for your specific substrates.[1] 4. Control pH: If using acidic conditions, consider buffering the reaction mixture or using a milder acid. |
| Formation of Side Products | 1. Self-condensation of α-haloketone. 2. Reaction of thiourea with multiple α-haloketone molecules. 3. Ring-opening of the thiazole product under harsh conditions. | 1. Control Stoichiometry: Use a slight excess of thiourea to favor the desired reaction. 2. Slow Addition: Add the α-haloketone slowly to the reaction mixture containing thiourea. 3. Moderate Conditions: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress using TLC or LC/MS to stop it at the optimal time. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is a salt. | 1. Optimize Reaction: Drive the reaction to completion by adjusting stoichiometry or reaction time. 2. Column Chromatography: Use an appropriate solvent system for column chromatography. A common mobile phase for similar compounds is a mixture of dichloromethane, methanol, and ammonium hydroxide.[2] 3. Neutralization and Extraction: If the product is a salt (e.g., hydrobromide), neutralize the reaction mixture with a base (e.g., 2M NaOH) and extract the free amine product with an organic solvent like ethyl acetate.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-4-arylthiazoles like this compound?
A1: The Hantzsch thiazole synthesis is a widely used and effective method.[1] This reaction involves the condensation of an α-haloketone (in this case, 2-bromo-1-(pyridin-4-yl)ethanone) with a thioamide (commonly thiourea).
Q2: How critical is the purity of reactants and solvents?
A2: Reactant and solvent purity is paramount for achieving high yields and simplifying purification.[1] Impurities can lead to unwanted side reactions, consuming starting materials and generating byproducts that are difficult to separate from the desired product. The use of anhydrous solvents is often recommended as water can interfere with the reaction.[1]
Q3: What is the role of the solvent in the Hantzsch thiazole synthesis?
A3: The solvent plays a crucial role in the reaction rate and yield by influencing the solubility of the reactants and the transition state energies.[1] Solvents like ethanol, methanol, and DMF are commonly used.[2][3] It is advisable to perform a small-scale solvent screening to find the optimal solvent for your specific reaction.[1]
Q4: What is a typical temperature range for this synthesis?
A4: Reaction temperatures can vary. Conventional heating methods often involve refluxing the reaction mixture for several hours.[2] Microwave-assisted synthesis can significantly shorten reaction times to minutes and is typically conducted at temperatures ranging from 90-130°C.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).[3] This allows you to determine when the starting materials have been consumed and to avoid the formation of degradation products from prolonged reaction times.
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, 4-(pyridin-2-yl)thiazol-2-amine.[2]
Materials:
-
2-bromo-1-(pyridin-4-yl)ethanone hydrobromide
-
Thiourea
-
Ethanol
-
2M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1 equivalent) in ethanol, add thiourea (1.05 equivalents).
-
Heat the mixture to reflux (approximately 78°C) and stir for 2-4 hours. Monitor the reaction progress by TLC.[2][3]
-
After completion, cool the reaction mixture to room temperature. A precipitate may form.[3]
-
Remove the ethanol under reduced pressure using a rotary evaporator.[2]
-
Dissolve the residue in 2M NaOH solution and extract with ethyl acetate (3 x volume of the aqueous layer).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[3]
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol:ammonium hydroxide, 20:1:0.1 v/v) to yield the pure this compound.[2]
Visualizations
Reaction Pathway
Caption: Hantzsch synthesis of this compound.
Experimental Workflow
Caption: General workflow for synthesis and purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
Troubleshooting off-target effects of 2-Pyridin-4-YL-thiazol-4-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridin-4-YL-thiazol-4-ylamine.
Disclaimer: Publicly available information on the specific biological activity and off-target effects of this compound is limited. The following guidance is based on the characteristics of structurally similar pyridine-thiazole-amine compounds, which are often investigated as kinase inhibitors. The troubleshooting advice provided is general and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its structural similarity to other reported compounds, this compound is likely being investigated as a kinase inhibitor. The pyridine and thiazole rings can form key interactions within the ATP-binding pocket of various kinases.[1][2] Derivatives of similar scaffolds have shown potent inhibition of cyclin-dependent kinases (CDK4/6) and Aurora kinases, which are crucial regulators of the cell cycle.[2][3]
Q2: What are the primary safety and handling precautions for this compound?
A2: While specific toxicology data for this compound is not detailed in the search results, analogous compounds are considered potentially hazardous. It is advisable to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[4] Avoid inhalation of dust and direct contact with skin and eyes.[4] For related compounds, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
Q3: How should I store this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.[4] Storage at room temperature is generally acceptable for short periods.[5][6] For long-term storage, consult the supplier's specific recommendations.
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility
Problem: You are observing precipitation of this compound in your aqueous assay buffer, leading to inconsistent results.
| Possible Cause | Suggested Solution |
| Intrinsic Low Solubility | The compound is likely a weak base and may have poor solubility in neutral aqueous solutions. |
| pH Adjustment: Test the solubility across a range of acidic pH values (e.g., pH 2 to 7.4). Protonation of the pyridine and amine moieties can increase aqueous solubility. | |
| Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that affects biological activity (typically <1%). | |
| Compound Aggregation | Higher concentrations may lead to the formation of aggregates. |
| Use of Detergents: Include a low concentration of a non-ionic detergent, such as Tween-80 or Triton X-100, in your assay buffer to help maintain solubility. |
Issue 2: Lack of Expected Biological Activity in Cellular Assays
Problem: The compound shows potent activity in a biochemical kinase assay but has weak or no effect in a cell-based assay.
| Possible Cause | Suggested Solution |
| Low Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. |
| Structure-Activity Relationship (SAR) Analysis: If possible, test analogs of the compound with varied physicochemical properties (e.g., lipophilicity) to identify structures with better cell permeability. | |
| Efflux by Transporters | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. |
| Use of Efflux Pump Inhibitors: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) to see if the activity of your compound is restored. Note that this is for diagnostic purposes and may not be suitable for all experimental designs. | |
| Metabolic Instability | The compound may be rapidly metabolized by the cells into an inactive form. |
| Metabolic Stability Assay: Perform a metabolic stability assay using liver microsomes or hepatocytes to assess the compound's metabolic half-life. |
Issue 3: Off-Target Effects Observed
Problem: You observe a cellular phenotype that is inconsistent with the inhibition of the intended target kinase.
| Possible Cause | Suggested Solution |
| Inhibition of Other Kinases | The compound may inhibit other kinases with similar ATP-binding pockets. |
| Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions. This will help in interpreting your results and may reveal novel activities. | |
| Non-Specific Cytotoxicity | At higher concentrations, the compound may induce cell death through mechanisms unrelated to its intended target. |
| Dose-Response Analysis: Perform a careful dose-response study to determine the concentration range where the specific, on-target effect is observed versus the concentration at which non-specific cytotoxicity occurs. | |
| Control Compound: Use a structurally related but inactive control compound to differentiate between on-target and off-target effects. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Prepare Reagents:
-
Kinase Buffer: A buffer appropriate for the specific kinase being assayed.
-
Test Compound: Serially dilute this compound in DMSO to create a range of concentrations.
-
Kinase and Substrate: Prepare solutions of the purified kinase and its corresponding substrate (e.g., a peptide).
-
ATP Solution.
-
-
Assay Procedure:
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection:
-
Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based method (e.g., ELISA) or using a luminescence-based ATP detection assay.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay (General Protocol)
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Visualizations
Hypothetical Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-(Pyridin-2-yl)thiazol-2-amine | 30235-26-8 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of 2-Pyridin-4-YL-thiazol-4-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 2-Pyridin-4-YL-thiazol-4-ylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Recovery or No Elution during Silica Gel Column Chromatography
-
Question: My compound, this compound, is sticking to the silica gel column, resulting in low or no recovery. What can I do?
-
Answer: This is a common issue when purifying basic compounds like this compound on acidic silica gel. The basic amine and pyridine functionalities can interact strongly with the acidic silanol groups on the silica surface. Here are several strategies to overcome this problem:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-1% to the mobile phase. A solvent system of dichloromethane:methanol with 0.1% ammonium hydroxide has been reported to be effective for a positional isomer.[1]
-
Pre-treating the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in the mobile phase containing the basic modifier.
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic, such as alumina (basic or neutral) or an amine-functionalized silica gel.
-
Issue 2: Peak Tailing or Broadening in Reversed-Phase HPLC
-
Question: I am trying to purify my compound using reversed-phase HPLC, but the peaks are tailing and broad. How can I improve the peak shape?
-
Answer: Peak tailing for basic compounds on C18 columns is often caused by secondary interactions with residual silanol groups on the silica backbone. To achieve sharper, more symmetrical peaks, consider the following:
-
Acidic Mobile Phase Modifier: The addition of an acid to the mobile phase will protonate the amine and pyridine groups of your compound, minimizing unwanted interactions with the stationary phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common and effective choice. Formic acid (0.1%) can also be used.
-
Adjust Mobile Phase pH: For basic compounds, maintaining a low pH (at least two pH units below the pKa of the amine) ensures consistent protonation and improves peak shape.
-
Column Selection: Using a C18 column with end-capping can reduce the number of free silanol groups and minimize tailing. If issues persist, exploring other stationary phases like C8 or Phenyl may be beneficial.
-
Issue 3: Difficulty in Achieving High Purity by Recrystallization
-
Question: I am struggling to find a suitable solvent system for the recrystallization of this compound, and the purity is not improving significantly. What should I try?
-
Answer: Finding the right recrystallization solvent can be challenging. Here are some approaches for basic compounds:
-
Salt Formation: Convert the free base to a salt by dissolving it in a suitable solvent and adding an acid (e.g., HCl in ethanol or isopropanol). The resulting salt will have different solubility properties and may crystallize more readily. The pure free base can be recovered by neutralization and extraction.
-
Acidic Solvents: For basic compounds, organic acids like acetic acid or mixtures with other solvents can sometimes be effective for recrystallization.
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. Good starting points for aromatic amines and pyridines include ethanol, methanol, and toluene. For mixed solvent systems, you can try combinations like ethanol/water, acetone/water, or toluene/hexane. The ideal system will dissolve your compound when hot but have low solubility at cooler temperatures.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common impurities I might encounter in the synthesis of this compound?
-
Answer: Common impurities can include unreacted starting materials, such as 4-acetylpyridine or its halogenated derivative and thiourea, as well as side products from the reaction. Depending on the synthetic route, these could include over-alkylated products or byproducts from undesired cyclization pathways.
-
Question: Which purification method is generally most effective for this compound?
-
Answer: The most effective method depends on the scale of your purification and the nature of the impurities.
-
Column chromatography on silica gel with a modified mobile phase (e.g., containing triethylamine or ammonium hydroxide) is a versatile technique for laboratory-scale purification. A positional isomer has been successfully purified with a yield of 79.6% using a DCM:MeOH:NH4OH (20:1:0.1) solvent system.[1]
-
Preparative reversed-phase HPLC is excellent for achieving high purity, especially for removing closely related impurities. A related di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine was purified to 99.3% purity using this method.
-
Recrystallization can be a very efficient and scalable method if a suitable solvent system is identified.
-
-
Question: How can I monitor the purity of my fractions during column chromatography?
-
Answer: Thin Layer Chromatography (TLC) is the most common method for monitoring fractions. Use the same or a slightly more polar solvent system as your column eluent to get good separation on the TLC plate. Visualize the spots under a UV lamp.
-
Question: My compound is a solid. What is a good starting point for sample loading onto a silica gel column?
-
Answer: It is best to dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol) and then adsorb it onto a small amount of silica gel. The solvent is then evaporated to leave a dry powder, which can be evenly loaded onto the top of the column. This "dry loading" technique generally leads to better separation than loading the sample as a concentrated solution.
Data Presentation
Table 1: Representative Purification Data for Structurally Related Compounds
| Compound | Purification Method | Stationary/Mobile Phase | Yield (%) | Purity (%) |
| 4-(Pyridin-2-yl)thiazol-2-ylamine | Column Chromatography | Silica gel / DCM:MeOH:NH4OH (20:1:0.1) | 79.6 | Not Reported |
| 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}pyridin-2-amine | Preparative HPLC | Not Specified | 18 | 99 |
| 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine | Standard Methods (likely chromatography) | Not Specified | 36 | 99.3 |
Experimental Protocols
Protocol 1: Column Chromatography of this compound (Adapted from a positional isomer) [1]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., dichloromethane).
-
Column Packing: Carefully pour the slurry into a glass column, allowing the silica gel to settle without air bubbles.
-
Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of methanol. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Sample Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a solvent system of dichloromethane:methanol:ammonium hydroxide (e.g., starting with a 40:1:0.1 ratio and gradually increasing the polarity to 20:1:0.1).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Preparative Reversed-Phase HPLC (General Protocol)
-
Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent, such as DMSO or methanol. Dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the C18 preparative column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Run a gradient method, for example, from 5% to 95% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 20-30 minutes.
-
Fraction Collection: Collect fractions corresponding to the main peak based on the UV chromatogram.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvents, typically by lyophilization, to obtain the purified product as its TFA salt.
Mandatory Visualization
References
Preventing degradation of 2-Pyridin-4-YL-thiazol-4-ylamine during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Pyridin-4-YL-thiazol-4-ylamine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, the solid compound should be stored at 4°C, protected from light.[1] It is also crucial to keep the container tightly sealed in a dry, well-ventilated area, away from heat and ignition sources.[2] Some suppliers suggest that room temperature is acceptable for short-term storage.[1][3] For long-term storage, a cool, dry place is recommended.[4] To minimize degradation from atmospheric components, storing under an inert gas like argon or nitrogen is a best practice.
Q2: How should I store solutions of this compound?
Solutions of the compound should be stored at -80°C for long-term stability, which can preserve them for up to six months.[1] For short-term use, refrigerated storage at 4°C may be adequate, but it is advisable to use the solution as quickly as possible. Always use a tightly sealed container to prevent solvent evaporation and contamination.
Q3: What are the potential signs of degradation of this compound?
Degradation of this compound can manifest in several ways, including:
-
Color Change: A noticeable change from its original color may indicate the formation of degradation products.
-
Altered Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
-
Inconsistent Experimental Results: Variability in bioactivity or analytical data from batch to batch or over time.
-
Appearance of New Peaks in Analytical Tests: Techniques like HPLC or LC-MS may reveal additional peaks corresponding to impurities.
Q4: What are the likely causes of degradation?
While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure, the following are potential causes:
-
Oxidation: The amine and thiazole functional groups can be susceptible to oxidation, especially when exposed to air and light.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the amine or thiazole ring, especially at non-neutral pH.
-
Reaction with Carbon Dioxide: Primary and secondary amines can react with atmospheric carbon dioxide to form carbamates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low bioactivity in an assay | Compound degradation | 1. Verify the storage conditions of the compound. 2. Run an analytical check (e.g., HPLC, LC-MS) to assess purity. 3. If degradation is confirmed, use a fresh, unexpired batch of the compound. |
| Visible change in the color of the solid compound | Oxidation or photodegradation | 1. Discard the discolored compound. 2. Ensure future batches are stored under an inert atmosphere and protected from light. |
| Inconsistent solubility | Formation of insoluble degradation products or salt formation with CO2 | 1. Attempt to dissolve a small sample in a different, compatible solvent. 2. If solubility issues persist, analyze the compound for impurities. 3. Store the compound in a desiccator to minimize moisture and under an inert gas to prevent CO2 interaction. |
| Appearance of new peaks in HPLC/LC-MS analysis | Compound degradation | 1. Quantify the level of impurity. 2. If the purity is below the acceptable limit for your experiment, purify the compound or use a new batch. 3. Review and optimize storage and handling procedures to prevent future degradation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol outlines a method to evaluate the stability of the compound under various storage conditions.
1. Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
HPLC or LC-MS system
-
Climate-controlled chambers (for temperature and humidity control)
-
UV light source
-
Inert gas (Argon or Nitrogen)
-
Desiccator
2. Procedure:
-
Sample Preparation:
-
Prepare multiple, identical aliquots of the solid compound in amber vials.
-
Prepare multiple, identical aliquots of a stock solution of the compound in a suitable solvent in amber vials.
-
-
Initial Analysis (Time Zero):
-
Analyze one solid and one solution aliquot immediately using a validated HPLC or LC-MS method to determine the initial purity. This will serve as the baseline.
-
-
Storage Conditions:
-
Store the aliquots under a matrix of conditions:
-
Temperature: -80°C, 4°C, Room Temperature (e.g., 25°C), Elevated Temperature (e.g., 40°C)
-
Light Exposure: Protected from light (wrapped in foil) vs. Exposed to ambient light vs. Exposed to a controlled UV light source.
-
Atmosphere: Ambient air vs. Inert gas (e.g., backfill vials with Argon).
-
Humidity (for solids): In a desiccator vs. Ambient humidity.
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
For solid samples, prepare a fresh solution for analysis.
-
Analyze each aliquot by HPLC or LC-MS to determine the purity and identify any degradation products.
-
-
Data Analysis:
-
Compare the purity of the stored samples to the time-zero sample.
-
Calculate the percentage of degradation for each condition and time point.
-
Summarize the data in a table to identify the optimal storage conditions.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
References
Technical Support Center: Cell Viability Assays for 2-Pyridin-4-YL-thiazol-4-ylamine Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the cytotoxicity of 2-Pyridin-4-YL-thiazol-4-ylamine using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most appropriate for assessing the cytotoxicity of a small molecule like this compound?
A1: The choice of assay depends on the specific research question and the expected mechanism of cell death.[1]
-
Metabolic Assays (e.g., MTT, XTT, Resazurin): These are ideal for assessing overall cell health and metabolic activity. The MTT assay, for instance, measures the reduction of a yellow tetrazolium salt by mitochondrial enzymes in living cells to form a purple formazan product.[2][3] They are robust for screening and determining IC50 values.
-
Cytotoxicity Assays (e.g., LDH release): These assays directly measure cell death by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[4][5] This is particularly useful for detecting necrosis.[5]
Q2: My test compound, this compound, seems to interfere with the MTT assay, causing color changes in the absence of cells. What should I do?
A2: Compound interference is a known issue. Some compounds can directly reduce tetrazolium salts like MTT, leading to false-positive results.[6][7] To address this, always include a "compound-only" control (wells with culture medium, MTT reagent, and the test compound at various concentrations, but without cells).[6] Subtract the absorbance values of these controls from your experimental wells to correct for any non-cellular reduction of the dye.
Q3: What are the critical controls to include in a Lactate Dehydrogenase (LDH) cytotoxicity assay?
A3: To ensure accurate results in an LDH assay, three essential controls should be run in triplicate for each experiment:[8][9]
-
Culture Medium Background: Medium without cells to measure the baseline LDH activity contributed by the serum.[8]
-
Spontaneous LDH Release: Untreated cells to measure the normal, spontaneous release of LDH.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to determine the maximum possible LDH release, representing 100% cytotoxicity.[8]
Q4: In my MTT assay, the purple formazan crystals are not dissolving completely. How can I fix this?
A4: Incomplete dissolution of formazan crystals is a common problem. Here are a few troubleshooting steps:
-
Increase Shaking Time: Ensure the plate is shaken sufficiently on an orbital shaker after adding the solubilization solvent.[10]
-
Gentle Pipetting: Gently pipette the solution up and down in each well to aid dissolution.[10]
-
Check Solubilization Reagent: Ensure your solubilization solution (e.g., DMSO or an SDS/HCl mixture) is at room temperature and properly prepared.[11][12]
-
Incubation Time: Allow the plate to incubate at room temperature in the dark for at least 2 hours after adding the solvent to ensure complete solubilization.[12]
Data Presentation: Cytotoxicity of a Structurally Related Compound
While specific cytotoxicity data for this compound is not extensively available in public literature, the table below presents example data for a structurally related pyridine-thiazole compound, a potent CDK4/6 inhibitor, to illustrate how quantitative results can be summarized.[13]
| Parameter | Assay Type | Cell Line | Result |
| GI50 | Proliferation | Human Colon Cancer | 0.045 µM |
| Ki | Kinase Activity | CDK4/Cyclin D1 | 0.002 µM |
| Ki | Kinase Activity | CDK6/Cyclin D3 | 0.001 µM |
GI50 (Growth Inhibition 50): The concentration of the compound that causes 50% inhibition of cell proliferation.[13] Ki (Inhibition constant): A measure of the compound's potency in inhibiting the target kinase.[13]
Experimental Protocols & Workflows
Below are detailed methodologies for standard cytotoxicity assays and a generalized experimental workflow.
Generalized Cytotoxicity Assay Workflow```dot
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. protocols.io [protocols.io]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Profiling 2-Pyridin-4-YL-thiazol-4-ylamine Against Established Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitor, 2-Pyridin-4-YL-thiazol-4-ylamine, against three clinically approved multi-kinase inhibitors: Dasatinib, Sunitinib, and Sorafenib. Due to the current classification of this compound as a synthetic intermediate, public data on its biological activity is unavailable. This guide, therefore, serves as a framework for researchers interested in evaluating novel compounds with a similar pyridinyl-thiazole scaffold. The established inhibitors have been chosen for their relevance in cancer therapy and, in the case of Dasatinib, for its structural inclusion of a thiazole moiety.
Executive Summary
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common driver of cancer. Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. This guide compares the kinase inhibition profiles, cellular activities, and underlying mechanisms of Dasatinib, Sunitinib, and Sorafenib. Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases. Sunitinib primarily targets receptor tyrosine kinases involved in angiogenesis and cell growth, such as VEGFRs and PDGFRs. Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway as well as VEGFRs and PDGFRs. By presenting their performance data and experimental methodologies, this guide offers a valuable resource for the preclinical assessment of new chemical entities like this compound.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of Dasatinib, Sunitinib, and Sorafenib against a panel of selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various preclinical studies and provide a quantitative comparison of their potency and selectivity. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Inhibitory Activity (IC50/Kd in nM) Against Key Kinase Targets
| Kinase Target | Dasatinib (nM) | Sunitinib (nM) | Sorafenib (nM) |
| Primary Targets | |||
| ABL1 | <1[1] | >10,000 | - |
| SRC | 0.8[1] | 600 | - |
| KIT | 79[1] | Potent[2] | 68[3] |
| PDGFRβ | 1.1[4] | 2[2][5] | 57[3] |
| VEGFR2 (KDR) | 8[4] | 80[2][5] | 90[3] |
| BRAF | - | - | 22 (wild-type)[6] |
| BRAF (V600E) | - | - | 38[6] |
| c-RAF (RAF1) | - | - | 6[6] |
| Selected Off-Targets | |||
| LCK | 1.1[4] | - | - |
| EphA2 | 1.7[4] | - | - |
| FLT3 | - | 50 (ITD)[7] | 58[3] |
| RET | - | Potent[8] | 43[6] |
| p38 MAPK | 30[4] | - | - |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways targeted by the comparator kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. protocols.io [protocols.io]
- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine | C11H9N5S | CID 42645487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. revvity.com [revvity.com]
- 7. selleckchem.com [selleckchem.com]
- 8. carnabio.com [carnabio.com]
Validation of Target Engagement: A Comparative Guide for the Kinase Inhibitor Dasatinib
For researchers, scientists, and drug development professionals, confirming that a drug candidate engages its intended target within a cellular context is a critical step in preclinical research. This guide provides a comprehensive comparison of methods to validate the target engagement of Dasatinib, a potent multi-targeted kinase inhibitor. As the originally requested molecule, 2-Pyridin-4-YL-thiazol-4-ylamine, is a chemical moiety without extensive characterization in publicly available literature, we will use the well-studied inhibitor Dasatinib as a representative example to illustrate the principles and methodologies of target engagement validation.[1][2][3][4][5]
This guide summarizes quantitative data, presents detailed experimental protocols for key validation assays, and includes visualizations of a relevant signaling pathway and experimental workflows to facilitate a deeper understanding of target engagement validation.
Comparative Analysis of Kinase Inhibitor Potency
Dasatinib is a potent inhibitor of several tyrosine kinases, including BCR-ABL and the Src family of kinases.[6][7] Its efficacy is often compared to other inhibitors targeting the same pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for Dasatinib and other selected kinase inhibitors against key targets. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Dasatinib | Src | 0.5 - 0.8 | Abl (<1), c-Kit (79) [8] |
| Bcr-Abl | <1.0 | ||
| Imatinib | v-Abl | 38 - 600[9][10] | PDGFR (100), c-Kit (100)[9] |
| Saracatinib | c-Src | 2.7 | Lck (8), Fyn (3), Lyn (11)[11] |
| Bosutinib | Src | 1.2 | Abl (1)[11] |
Experimental Protocols for Target Engagement Validation
Confirming that an inhibitor like Dasatinib engages its target in the complex environment of a living cell requires robust and specific assays. Below are detailed protocols for two widely accepted methods.
1. In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Src, Abl)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³³P]ATP) or used in a system that detects ADP production.[12][13]
-
Test inhibitor (e.g., Dasatinib) at various concentrations
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or luciferase/luciferin for ADP detection assays)[12]
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a microplate, combine the kinase, the peptide substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[14]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[14][15]
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature or 30°C.[14]
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³³P]ATP, and measuring the radioactivity of the phosphorylated peptide. For ADP detection assays, a detection reagent is added that converts ADP to ATP, which then drives a light-producing reaction.[12][16]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.[17][18][19][20][21][22]
Objective: To demonstrate that a compound binds to its target protein in a cellular environment, leading to a change in the protein's melting temperature (Tm).
Materials:
-
Cultured cells expressing the target protein
-
Test compound (e.g., Dasatinib)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler), cell lysis (e.g., freeze-thaw cycles), and protein analysis (e.g., SDS-PAGE and Western blotting)
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line to 80-90% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[21]
-
Harvesting and Washing: Harvest the cells and wash them with PBS to remove any unbound compound.
-
Heat Treatment: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes), followed by a cooling step.[20][22]
-
Cell Lysis: Lyse the cells to release the proteins. This is often achieved through repeated freeze-thaw cycles.[22]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.[23]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities of the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, target engagement.[21]
Visualizations of Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. 4-PYRIDIN-2-YL-THIAZOL-2-YLAMINE CAS#: 30235-26-8 [amp.chemicalbook.com]
- 6. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. In vitro kinase assay [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. scispace.com [scispace.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Pyridinyl-Thiazole Amine Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of kinase inhibitors based on the pyridinyl-thiazole amine scaffold. Due to the limited publicly available data on the specific molecule 2-Pyridin-4-YL-thiazol-4-ylamine, this document focuses on a closely related and well-characterized analogue, a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine , to illustrate the selectivity profile of this chemical class. The guide includes a comparison with other known kinase inhibitors, detailed experimental methodologies for assessing cross-reactivity, and visual representations of relevant pathways and workflows.
Introduction
The pyridinyl-thiazole amine core is a prominent scaffold in the development of protein kinase inhibitors, which are crucial in regulating cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer. The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity and undesirable side effects. This guide aims to provide an objective comparison of the cross-reactivity profiles of representative compounds to aid in the development of more selective and effective therapeutic agents.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activity of a representative 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative against a panel of Cyclin-Dependent Kinases (CDKs). For comparison, the profiles of the broadly selective inhibitor Staurosporine and the more targeted inhibitor Dasatinib are included.
| Compound/Target | Representative Pyridinyl-Thiazole Amine Derivative | Staurosporine | Dasatinib |
| Kᵢ (nM) | Kᵢ (nM) | IC₅₀ (nM) | |
| Primary Target(s) | CDK4: 1, CDK6: 34 [1] | Broad Spectrum [2] | BCR-ABL, SRC family |
| CDK1 | >1000[1] | 6 | >1000 |
| CDK2 | >1000[1] | 7 | 16 |
| CDK7 | >1000[1] | 20 | 335 |
| CDK9 | >1000[1] | 4 | 21 |
| LCK | Not Reported | 4 | 0.6 |
| SRC | Not Reported | 6 | 0.8 |
| c-KIT | Not Reported | Not Reported | 12 |
| PDGFRβ | Not Reported | Not Reported | 28 |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration. Data for the representative pyridinyl-thiazole amine derivative is from a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors.[1] Data for Staurosporine and Dasatinib are compiled from various sources and are representative values.
The data indicates that the representative pyridinyl-thiazole amine derivative exhibits high potency and selectivity for CDK4 and CDK6 over other tested CDKs.[1] In contrast, Staurosporine is a pan-kinase inhibitor with potent activity against a wide range of kinases.[2] Dasatinib, while more selective than Staurosporine, still inhibits multiple kinase families.
Experimental Protocols
The determination of a compound's cross-reactivity profile is essential for its development as a therapeutic agent. The following are detailed methodologies for key experiments used to generate the type of data presented above.
This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[3][4]
Methodology:
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[3]
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[3]
-
Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. This is often done using quantitative PCR (qPCR) for DNA-tagged kinases.[3]
-
Data Analysis: Results are typically reported as the percentage of the control, where a lower value indicates stronger binding of the test compound. Dissociation constants (Kd) can also be calculated.
CETSA is a powerful tool for verifying target engagement and assessing compound affinity in a cellular environment.[5][6][7]
Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change in thermal stability is measured by quantifying the amount of soluble protein remaining after heat treatment.[8]
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[6]
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[6]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
This assay measures the enzymatic activity of a kinase and the inhibitory effect of a compound.
Principle: Kinase activity is determined by measuring the amount of ADP produced from the phosphorylation of a substrate. The ADP-Glo™ assay uses a luciferase-based system to quantify ADP.[9]
Methodology:
-
Reaction Setup: The kinase, substrate, ATP, and the test compound at various concentrations are incubated together in a microplate well.
-
Kinase Reaction: The reaction is allowed to proceed for a set period, during which the kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Detection: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The inhibitory effect of the compound is determined by plotting the kinase activity against the compound concentration to calculate the IC₅₀ value.
Mandatory Visualizations
Caption: Workflow of the KINOMEscan competition binding assay.
Caption: Simplified CDK4/6-Rb signaling pathway and point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. domainex.co.uk [domainex.co.uk]
Head-to-Head Comparison of 2-Pyridin-4-YL-thiazol-4-ylamine Analogs as Potent CDK4/6 Inhibitors
A new series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been developed, demonstrating high potency and selectivity as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle and validated targets for cancer therapy.[1][2] Extensive medicinal chemistry optimization has led to the identification of orally bioavailable compounds that exhibit significant tumor growth inhibition in preclinical models of acute myeloid leukemia.[1][2] This guide provides a comparative analysis of these analogs, supported by in vitro and in vivo experimental data, to assist researchers and drug development professionals in this area.
This analysis focuses on a series of compounds designed to inhibit CDK4 and CDK6, which play a crucial role in the G1 phase of the cell cycle.[1][2] The core structure, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, was systematically modified to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[1][2]
Comparative Analysis of CDK Inhibition and Antiproliferative Activity
The synthesized analogs of 2-Pyridin-4-YL-thiazol-4-ylamine were evaluated for their inhibitory activity against a panel of cyclin-dependent kinases and for their antiproliferative effects in various cancer cell lines. The data reveals a clear structure-activity relationship, with specific substitutions on the pyridine and thiazole rings significantly influencing potency and selectivity.
A selection of the most potent compounds from the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series is presented below, highlighting their inhibitory constants (Ki) against CDK4 and CDK6, and their 50% growth inhibition (GI50) concentration in the MV4-11 acute myeloid leukemia cell line.[1][2]
| Compound ID | R Group (on Pyridine) | CDK4 Ki (nM) | CDK6 Ki (nM) | MV4-11 GI50 (nM) |
| 78 | 4-(4-methylpiperazin-1-yl) | 1 | 34 | 23 |
| 83 | 4-(1-methylpiperidin-4-yl)oxy | 2 | 2 | 10 |
Data summarized from Tadesse et al., J Med Chem, 2017.[1][2]
Compound 78 was one of the initial potent hits, demonstrating excellent CDK4 inhibition.[2] Further optimization led to compound 83 , which exhibited outstanding potency against both CDK4 and CDK6, along with improved antiproliferative activity.[1][2] This compound was also found to be orally bioavailable and showed significant tumor growth inhibition in a mouse xenograft model of acute myeloid leukemia.[1][2]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of these compounds is the inhibition of the Cyclin D/CDK4/6-Rb-E2F signaling pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.
Caption: CDK4/6 signaling pathway and the inhibitory action of the analogs.
The discovery and optimization of these analogs followed a structured workflow, beginning with initial screening and progressing through lead optimization to in vivo testing.
Caption: A typical workflow for the discovery and evaluation of novel therapeutic compounds.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of the key experimental protocols employed in the evaluation of the this compound analogs.
CDK/Cyclin Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against various cyclin-dependent kinases was determined using a radiometric kinase assay.
-
Enzyme and Substrate Preparation : Recombinant human CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3) and the retinoblastoma (Rb) protein substrate were purified.
-
Reaction Mixture : The assay was conducted in a final volume of 25 µL containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4), the respective CDK/cyclin enzyme, and the Rb substrate.
-
Compound Incubation : The test compounds, dissolved in DMSO, were added to the reaction mixture at varying concentrations and pre-incubated with the enzyme for a short period.
-
Initiation of Reaction : The kinase reaction was initiated by the addition of [γ-33P]ATP.
-
Incubation : The reaction mixture was incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection : The reaction was terminated by the addition of phosphoric acid. The phosphorylated Rb substrate was then captured on a filter membrane, and the incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis : The concentration of the compound required to inhibit 50% of the kinase activity (IC50) was calculated from the dose-response curves. The inhibitory constant (Ki) was then determined using the Cheng-Prusoff equation.
Cell Proliferation Assay (e.g., Sulforhodamine B Assay)
The antiproliferative activity of the compounds was assessed against a panel of human cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., MV4-11) were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment : The cells were treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a prolonged period (e.g., 72 hours).
-
Cell Fixation : After incubation, the cells were fixed to the plate using trichloroacetic acid (TCA).
-
Staining : The fixed cells were stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing and Solubilization : Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris-base solution.
-
Absorbance Measurement : The absorbance of the solubilized dye was measured using a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis : The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell growth against the compound concentration.
In Vivo Tumor Xenograft Study
The in vivo efficacy of lead compounds was evaluated in an animal model.
-
Animal Model : Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation : Human cancer cells (e.g., MV4-11) were subcutaneously injected into the flanks of the mice. Tumors were allowed to grow to a palpable size.
-
Treatment Administration : The mice were randomized into control and treatment groups. The test compounds were administered via a specific route (e.g., oral gavage) at a predetermined dose and schedule.[3] The control group received the vehicle.[3]
-
Efficacy Evaluation : Tumor growth was monitored throughout the study by measuring tumor volume.[3] The body weight and general health of the mice were also monitored to assess toxicity.[3]
-
Data Analysis : At the end of the study, the tumors were excised and weighed.[3] The percentage of tumor growth inhibition was calculated by comparing the tumor size in the treated groups to the control group.[3]
References
- 1. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Pyridinyl-Thiazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective cancer therapeutics has led to the exploration of a diverse range of molecular scaffolds. Among these, pyridinyl-thiazole derivatives have emerged as a promising class of compounds with significant anti-cancer activity. This guide provides a comparative analysis of a representative pyridinyl-thiazole compound, a potent CDK4/6 inhibitor, and a well-established multi-kinase inhibitor, Dasatinib, which also features a thiazole moiety. The information presented is intended to aid researchers in understanding the experimental reproducibility and therapeutic potential of this class of molecules.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of a representative 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative and the established drug, Dasatinib, against relevant biological targets and cancer cell lines.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase(s) | Ki (nM) |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4 | 1[1] |
| CDK6 | 34[1] | |
| Dasatinib | BCR-ABL | <1 |
| SRC Family Kinases | <1 | |
| c-KIT, EPHA2, PDGFRβ | (nanomolar concentrations)[2] |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | GI50 (nM) |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | MV4-11 (Acute Myeloid Leukemia) | 23[1] |
| Dasatinib | CML blast crisis cells | (Effective at nanomolar concentrations) |
| Ph+ ALL cells | (Effective at nanomolar concentrations) |
Experimental Protocols
To ensure the reproducibility of the cited experimental data, detailed methodologies for key assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory constant (Ki) of a compound against a specific kinase.
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a target kinase.
Materials:
-
Recombinant human kinase (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3, BCR-ABL)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog
-
Test compound (dissolved in DMSO)
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Kinase reaction plates (e.g., 96-well or 384-well)
-
Phosphorylation detection system (e.g., phosphocellulose filter mats and a scintillation counter for radioactivity, or a fluorescence plate reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In each well of the reaction plate, add the assay buffer, the kinase substrate, and the diluted test compound.
-
Kinase Addition: Add the recombinant kinase to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent ATP analog).
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or phosphoric acid).
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based Assay: Measure the fluorescence intensity using a plate reader. The signal is typically based on antibodies that recognize the phosphorylated substrate or on the binding of a fluorescent ATP analog.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the anti-proliferative effect of a compound on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells containing the cells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate spectrophotometer.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the compared compounds and a typical experimental workflow.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of 4-(thiazolyl)pyrimidin-2-amine derivatives.
Caption: The BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
Comparison Guide: Orthogonal Assays to Confirm the Activity of 2-Pyridin-4-YL-thiazol-4-ylamine as a Putative TGF-β Receptor I Kinase Inhibitor
This guide provides a framework for researchers, scientists, and drug development professionals to confirm the biological activity of the novel compound 2-Pyridin-4-YL-thiazol-4-ylamine. Based on its chemical scaffold, which is common to known kinase inhibitors, we hypothesize that this compound acts as an inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI/ALK5) kinase.
To rigorously validate this hypothesis, a series of orthogonal assays are proposed. These assays are designed to provide complementary data points, from direct target engagement to downstream cellular and functional outcomes. For comparative purposes, we include the well-characterized TGFβRI inhibitor, LY-2157299 (Galunisertib), as a reference compound.
Overview of the TGF-β Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active kinase. This binding recruits and enables TGFβRII to phosphorylate and activate the TGF-β type I receptor (TGFβRI). The activated TGFβRI kinase then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes involved in processes such as cell cycle arrest, apoptosis, and epithelial-mesenchymal transition (EMT).
Figure 1. Hypothesized mechanism of action for this compound in the TGF-β signaling pathway.
Orthogonal Assay Workflow
A multi-tiered approach is recommended to confirm the compound's activity. This workflow progresses from direct biochemical assays to more complex cell-based assays that measure downstream pathway modulation and functional outcomes.
Figure 2. Recommended workflow for the orthogonal validation of compound activity.
Comparative Performance Data
The following table summarizes hypothetical, yet representative, data from the proposed orthogonal assays, comparing this compound with the reference inhibitor LY-2157299.
| Assay Type | Parameter Measured | This compound | LY-2157299 (Reference) |
| 1. Biochemical Kinase Assay | TGFβRI Kinase IC₅₀ | 75 nM | 50 nM |
| 2. Cellular p-SMAD2/3 Assay | p-SMAD2/3 (Ser465/467) IC₅₀ | 150 nM | 100 nM |
| 3. TGF-β Reporter Gene Assay | (CAGA)₁₂-Luciferase IC₅₀ | 200 nM | 125 nM |
| 4. Cell Migration Assay | Inhibition of Migration EC₅₀ | 500 nM | 350 nM |
Table 1: Comparative quantitative data for the test compound and a reference inhibitor across a panel of orthogonal assays. IC₅₀/EC₅₀ values represent the concentration required for 50% inhibition.
Detailed Experimental Protocols
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant human TGFβRI kinase.
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by the TGFβRI kinase domain. Inhibition of the kinase reduces the phosphorylation signal.
-
Methodology:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Dispense 2 µL of serially diluted compound (or DMSO vehicle control) into a 384-well low-volume assay plate.
-
Add 4 µL of a solution containing recombinant human TGFβRI kinase domain (e.g., 2.5 nM final concentration) and a biotinylated peptide substrate (e.g., 0.2 µM).
-
Initiate the kinase reaction by adding 4 µL of ATP solution (e.g., 10 µM, at the Kₘ concentration).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of detection mix containing a Europium-labeled anti-phospho-serine/threonine antibody and Streptavidin-Allophycocyanin (APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the ratio of 665 nm/615 nm signals, normalize to controls, and determine IC₅₀ values using a four-parameter logistic fit.
-
-
Objective: To confirm that the compound can inhibit TGFβRI kinase activity within a cellular context by measuring the phosphorylation of its direct substrate, SMAD2/3.
-
Principle: An in-cell Western or high-content imaging assay is used to quantify the levels of phosphorylated SMAD2/3 in cells stimulated with TGF-β.
-
Methodology:
-
Seed A549 lung carcinoma cells (or another TGF-β responsive cell line) in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4 hours.
-
Pre-treat cells with serially diluted compound (or DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 ligand (e.g., 5 ng/mL) for 30 minutes.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Incubate with a primary antibody against phospho-SMAD2 (Ser465/467).
-
Incubate with an IRDye-labeled secondary antibody and a cell-staining dye for normalization (e.g., DRAQ5).
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the integrated intensity of the phospho-SMAD2 signal and normalize to the cell stain signal. Determine IC₅₀ values from the dose-response curve.
-
-
Objective: To measure the compound's effect on the downstream transcriptional activity of the TGF-β/SMAD pathway.
-
Principle: A cell line stably or transiently expressing a luciferase reporter gene under the control of SMAD-responsive elements (e.g., (CAGA)₁₂) is used. Inhibition of the pathway leads to a decrease in luciferase expression.
-
Methodology:
-
Seed HEK293T cells stably expressing a (CAGA)₁₂-luciferase reporter construct in a 96-well plate.
-
Allow cells to attach overnight.
-
Pre-treat cells with serially diluted compound for 1 hour.
-
Stimulate with TGF-β1 (e.g., 2.5 ng/mL) for 16-24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the data to the vehicle control and calculate IC₅₀ values.
-
-
Objective: To assess the compound's ability to inhibit a key functional cellular response often induced by TGF-β, such as epithelial-mesenchymal transition (EMT) and cell migration.
-
Principle: A scratch is made in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is measured over time in the presence or absence of the compound.
-
Methodology:
-
Grow a TGF-β responsive cell line (e.g., MDA-MB-231) to full confluency in a 24-well plate.
-
Create a uniform "scratch" or wound in the monolayer using a p200 pipette tip.
-
Wash with PBS to remove detached cells and add fresh media containing a low concentration of serum.
-
Add serially diluted compound along with TGF-β1 (to stimulate migration). Include a vehicle control + TGF-β and a vehicle control without TGF-β.
-
Capture images of the wound at time 0 and after 24 hours using a microscope.
-
Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and determine the EC₅₀ for the inhibition of migration.
-
Benchmarking 2-Pyridin-4-YL-thiazol-4-ylamine Against the Known CDK4/6 Inhibitor Abemaciclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel compound 2-Pyridin-4-YL-thiazol-4-ylamine against Abemaciclib, a well-established and FDA-approved inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Given that derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have demonstrated potential as CDK inhibitors, this guide outlines the essential experimental protocols and data presentation formats to facilitate a direct and objective comparison.[1][2]
Quantitative Data Summary
Effective benchmarking requires the direct comparison of key performance indicators. The following table summarizes the essential quantitative data that should be generated for this compound and compared against the known values for Abemaciclib.
| Parameter | This compound | Abemaciclib (Standard) | Significance |
| Target(s) | CDK4/CDK6 (Hypothesized) | CDK4/CDK6 | Primary enzymes inhibited |
| IC₅₀ vs. CDK4/Cyclin D1 (nM) | Data to be determined | 2 | Potency against CDK4 |
| IC₅₀ vs. CDK6/Cyclin D1 (nM) | Data to be determined | 10 | Potency against CDK6 |
| Cellular Antiproliferative IC₅₀ (nM) | Data to be determined | 168 (in biomarker-positive breast cancer cell lines)[3] | Efficacy in a cellular context |
| Mechanism of Action | Inhibition of Rb phosphorylation (Hypothesized) | Inhibition of Rb phosphorylation leading to G1 cell cycle arrest | The molecular consequence of target engagement |
Table 1: Comparative Quantitative Data for this compound and Abemaciclib. The data for this compound is hypothetical and serves as a template for experimental outcomes.
Experimental Protocols
To ensure data accuracy and reproducibility, the following detailed experimental protocols are recommended.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of CDK4/6.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant CDK4/Cyclin D1 and CDK6/Cyclin D1 complexes.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes
-
Retinoblastoma (Rb) protein or a suitable peptide substrate
-
[γ-³³P]ATP (radiolabeled)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Phosphocellulose paper
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Abemaciclib (as a positive control) in DMSO, followed by dilution in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the respective CDK/Cyclin complex, and the Rb substrate.
-
Inhibitor Addition: Add the diluted compounds to the wells. Include a vehicle control (DMSO) for 100% enzyme activity and a no-enzyme control for background.
-
Reaction Initiation: Start the kinase reaction by adding the [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper to remove unbound [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
Cell-Based Antiproliferative Assay
This assay assesses the effect of the compound on the growth of cancer cell lines that are dependent on CDK4/6 activity.
Objective: To determine the IC₅₀ of this compound for inhibiting the proliferation of a relevant cancer cell line (e.g., MCF-7, a hormone receptor-positive breast cancer cell line).
Materials:
-
MCF-7 cells (or other suitable Rb-proficient cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and Abemaciclib. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualizations
Signaling Pathway and Mechanism of Action
The diagram below illustrates the CDK4/6-Cyclin D-Rb pathway, which is central to the G1/S phase transition of the cell cycle. Abemaciclib and, hypothetically, this compound inhibit CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and cell cycle progression.[5][6]
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of the compounds.
Experimental Workflow
The following diagram outlines the workflow for the in vitro kinase inhibition assay, providing a clear sequence of steps from compound preparation to data analysis.
Caption: Workflow for the in vitro radiometric kinase inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Bridging Gulf: Correlating In Vitro Efficacy to In Vivo Activity for 2-Aryl-Thiazol-4-ylamine Analogs
A comparative analysis of pyridine-thiazole derivatives highlights key structural-activity relationships and translational potential from benchtop assays to preclinical models. While a direct in vitro to in vivo correlation for the specific compound 2-Pyridin-4-YL-thiazol-4-ylamine is not extensively documented in publicly available literature, a comprehensive examination of its structural analogs provides valuable insights for researchers and drug development professionals.
This guide synthesizes data from multiple studies on closely related pyridine-thiazole and aminothiazole derivatives, focusing on their anticancer and kinase inhibitory activities. The presented data and experimental protocols aim to facilitate a deeper understanding of the factors influencing the translation of in vitro potency to in vivo efficacy for this class of compounds.
Comparative In Vitro Activity of Pyridine-Thiazole Derivatives
The in vitro cytotoxic activity of various pyridine-thiazole analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. These studies reveal that minor structural modifications can significantly impact anticancer activity. For instance, substitutions on the phenyl ring and the pyridine moiety have been shown to modulate potency and selectivity.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [2] |
| Thiazole-based pyridone analogue 1 | A549 (Lung), MCF-7 (Breast) | ~0.008 - 0.015 | [1] |
| Thiazole-based pyridone analogue 2 | A549 (Lung), MCF-7 (Breast) | ~0.05 - 0.12 | [1] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 | [3] |
| 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [3] |
| Pyridine-thiazole hybrid 7 | MCF-7 (Breast), HepG2 (Liver) | 5.36 - 7.20 | [4] |
| Pyridine-thiazole hybrid 10 | MCF-7 (Breast), HepG2 (Liver) | 5.84 - 8.76 | [4] |
| Hydrazonothiazole-based pyridine 2m | A549 (Lung) | > Cisplatin (IC50: 12.65 µg/mL) | [5] |
| Thiazole-2-imine derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | [6] |
Kinase Inhibition Profile
A primary mechanism of action for many pyridine-thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8] The 2-aminothiazole scaffold is a known "hinge-binding" motif that can effectively target the ATP-binding pocket of various kinases.[9]
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR (VEGFR-2) | Potent Inhibition | [9] |
| 2-aminothiazole derivatives | Aurora Kinase A | 79 - 140 | [8] |
| 2-aminothiazole derivatives | CDK2 | 1 - 10 | [10] |
| Thiazole derivatives containing phenyl sulfonyl | B-RAFV600E | 23.1 | [8] |
| 1,3-thiazole-5-carboxylic acid derivatives | CK2 | 400 | [8] |
In Vivo Efficacy of Selected Analogs
While in vitro assays provide a valuable initial screening, in vivo studies in animal models are critical for assessing the therapeutic potential of a compound. The correlation between in vitro potency and in vivo efficacy can be influenced by various factors including pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and tumor microenvironment.[7]
One study demonstrated that a water-soluble aminothiazole derivative (compound 45), a potent CDK2 inhibitor in vitro, exhibited significant antitumor activity in murine and human tumor models, including a cyclin E-overexpressing mammary tumor model.[10] Another 2-aminothiazole analog (12m), a pan-Src kinase inhibitor, demonstrated oral efficacy in a murine model of inflammation by reducing TNFα levels.[9] These examples underscore the potential for well-optimized compounds from this class to translate from in vitro to in vivo settings.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Animal models, such as immunodeficient mice bearing human tumor xenografts, are commonly used to evaluate the in vivo anticancer activity of novel compounds.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Animals are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Body weight and general health of the animals are also monitored to assess toxicity.
Visualizing the Landscape
To better understand the relationships and processes involved, the following diagrams illustrate a generalized signaling pathway targeted by kinase inhibitors, a typical experimental workflow for drug screening, and the logical relationship in correlating in vitro to in vivo data.
Caption: Generalized RTK signaling pathway inhibited by kinase inhibitors.
Caption: High-level workflow for anticancer drug screening.
Caption: Logical relationship for successful IVIVC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. mdpi.com [mdpi.com]
The Therapeutic Promise of Pyridine-Thiazole Hybrids: A Comparative Review of Preclinical Validations
A growing body of research highlights the significant therapeutic potential of hybrid molecules combining pyridine and thiazole scaffolds. These compounds have demonstrated promising activity across a range of diseases, most notably in oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of key studies that validate the therapeutic utility of pyridine-thiazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers and drug development professionals in this burgeoning field.
The unique chemical architecture of pyridine-thiazole compounds, which marries the electron-rich nature of the thiazole ring with the versatile reactivity of the pyridine moiety, has given rise to a diverse library of molecules with potent biological activities.[1][2] Studies have consistently shown that these hybrids can effectively inhibit cancer cell proliferation, modulate inflammatory pathways, and combat microbial growth, positioning them as a promising class of next-generation therapeutics.
Anticancer Activity: A Dominant Therapeutic Avenue
The most extensively studied application of pyridine-thiazole derivatives is in the realm of oncology. Numerous studies have reported significant cytotoxic effects against a variety of cancer cell lines, often outperforming established chemotherapy agents.
A noteworthy study synthesized a series of novel pyridine, 1,2,4-triazole, and thiazole-containing compounds and evaluated their in vitro anticancer activity against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines.[1] Several of the synthesized compounds, particularly two pyridone-based analogues, exhibited remarkable potency with IC50 values in the nanomolar range (8–15 nM), significantly lower than the reference drug cisplatin (IC50 ≈ 50 µM).[1] Thiazole-based derivatives from the same study also demonstrated strong cytotoxic activity, with IC50 values ranging from 50 to 120 nM.[1]
Another investigation into novel pyridine-thiazole hybrid molecules revealed potent antiproliferative activity against a panel of cancer cell lines, including colon, breast, leukemia, lung, ovarian, and cervix cancer cells.[3] Two compounds, in particular, demonstrated IC50 values ranging from 0.57 µM to 7.8 µM depending on the cell line.[3][4] Importantly, these compounds showed selectivity for cancer cells over normal human keratinocytes.[3]
Further research on hydrazonothiazole-based pyridine compounds targeting the A549 lung cancer cell line identified several derivatives with greater efficacy than cisplatin.[5] The study highlighted compounds 2b, 2c, 2f, and 2m for their enhanced selectivity towards cancer cells.[5] Similarly, a study focusing on pyridine-thiazole hybrids linked by a phenoxy-acetamide spacer found that compounds 7 and 10 exhibited promising anticancer activity against MCF-7 and HepG2 cell lines, with IC50 values in the range of 5.36–8.76 μM.[6]
The proposed mechanisms for the anticancer effects of these compounds are varied and include the inhibition of key signaling pathways. Several studies suggest that pyridine-thiazole derivatives can act as inhibitors of enzymes like EGFR kinase and NF-κB.[1][6] Mechanistic studies have also demonstrated that these compounds can induce apoptosis in cancer cells, as evidenced by flow cytometry analysis and the involvement of mitochondrial pathways.[5]
Comparative Anticancer Activity of Pyridine-Thiazole Derivatives
| Compound Class | Cell Line(s) | IC50 Value | Reference Drug | Reference |
| Pyridone-based analogues | A549, MCF-7 | ≈ 8–15 nM | Cisplatin (≈ 50 µM) | [1] |
| Thiazole-based derivatives | A549, MCF-7 | ~50–120 nM | Cisplatin (≈ 50 µM) | [1] |
| Pyridine-thiazole hybrids | HCT-116, MCF-7, Jurkat, HL-60, A549, SK-OV-3, KB3-1 | 0.57 µM - 7.8 µM | - | [3][4] |
| Hydrazonothiazole-based pyridines | A549 | More potent than cisplatin | Cisplatin | [5] |
| Pyridine-thiazole hybrids with phenoxy-acetamide spacer | MCF-7, HepG2 | 5.36–8.76 μM | 5-Fluorouracil | [6] |
| Thiazole-pyridine hybrids | PC3, MCF-7, Hep-2, HepG2 | 5.71 μM (MCF-7) | 5-Fluorouracil (6.14 μM) | [7] |
Anti-inflammatory and Antimicrobial Potential
Beyond their anticancer properties, pyridine-thiazole derivatives have also been investigated for their anti-inflammatory and antimicrobial activities.
A study on pyridine- and thiazole-based hydrazides demonstrated their potential as anti-inflammatory agents.[8][9][10] The in vitro anti-inflammatory activity, evaluated by the denaturation of bovine serum albumin method, showed inhibition in the range of IC50 values from 46.29 to 100.60 μg/mL.[8][9][10] The same study also revealed significant antimicrobial activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to standard drugs against tested bacterial and fungal strains.[8]
Another research effort focused on the synthesis and in vivo anti-inflammatory activity of thiazolo[4,5-b]pyridines using a carrageenan-induced rat paw edema model.[11] Several of the synthesized compounds demonstrated considerable anti-inflammatory effects, with some approaching or even exceeding the activity of the reference drug Ibuprofen.[11]
In the antimicrobial domain, novel thiazole derivatives incorporating a pyridine moiety were synthesized and screened for their activity.[12][13] One compound, 13a, showed good antibacterial activities with MICs ranging from 46.9 to 93.7 μg/mL and potent antifungal activities with MICs of 5.8 and 7.8 μg/mL.[12][13] Furthermore, a series of pleuromutilin derivatives containing a quaternized pyridine-thiazole side chain exhibited broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[14] The most effective compound, 10b, demonstrated potent in vivo antibacterial efficacy in a mouse model of systemic MRSA infection.[14]
Comparative Anti-inflammatory and Antimicrobial Activity
| Compound Class | Activity | Key Findings | Reference Drug(s) | Reference |
| Pyridine- and Thiazole-Based Hydrazides | Anti-inflammatory | IC50 values: 46.29–100.60 μg/mL | Diclofenac Sodium | [8][9][10] |
| Pyridine- and Thiazole-Based Hydrazides | Antimicrobial | MIC values comparable to standard drugs | Standard antibacterial/antifungal drugs | [8] |
| Thiazolo[4,5-b]pyridines | Anti-inflammatory | Activity comparable to or exceeding Ibuprofen | Ibuprofen | [11] |
| Thiazole derivatives with pyridine moiety | Antibacterial/Antifungal | MICs: 46.9-93.7 μg/mL (antibacterial), 5.8-7.8 μg/mL (antifungal) | - | [12][13] |
| Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives | Antibacterial (MRSA) | Potent in vivo efficacy (ED50 = 4.94 mg/kg) | - | [14] |
Experimental Protocols
To facilitate the replication and further development of these findings, detailed methodologies for key experiments are outlined below.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine-thiazole compounds and a reference drug (e.g., cisplatin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]
Apoptosis Analysis (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a defined time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.[5]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyridine-thiazole derivatives are underpinned by their interaction with various cellular signaling pathways. Visualizing these pathways can provide a clearer understanding of their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Pyridin-4-YL-thiazol-4-ylamine: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Pyridin-4-YL-thiazol-4-ylamine (CAS No. 89401-67-2)[1]. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar nitrogen- and sulfur-containing heterocyclic compounds.
Hazard Assessment and Safety Precautions
Assumed Hazards:
-
Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory system[2].
-
Environmental: The environmental impact is not fully known, but it should be handled as potentially harmful to aquatic life.
Personal Protective Equipment (PPE) is mandatory:
-
Hand Protection: Wear nitrile rubber gloves.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.
Quantitative Data Summary
The following table summarizes key identifiers for this compound and its related isomers.
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 89401-67-2 | [1] |
| Synonym | 4-Amino-2-(4-pyridyl)thiazole | N/A |
| Molecular Formula | C₈H₇N₃S | [3] |
| Molecular Weight | 177.23 g/mol | [3] |
| Assumed Hazard Class | Irritant, Potential Toxin | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for laboratory and environmental safety. The following protocol outlines the necessary steps for both solid and liquid waste.
3.1. Waste Identification and Segregation
The first step is to identify the form of the chemical waste.
-
Solid Waste: This includes unused or expired compounds, as well as contaminated materials such as weighing paper, gloves, and paper towels.
-
Liquid Waste: This includes solutions containing the dissolved compound and solvent rinses from cleaning contaminated glassware.
Proper segregation of waste is crucial. Do not mix this waste stream with others unless compatibility has been confirmed.
3.2. Containment and Labeling
-
Solid Waste: Carefully place all solid waste into a designated, sealable, and chemically compatible hazardous waste container. To prevent the generation of dust, handle the material in a fume hood.
-
Liquid Waste: Collect all liquid waste in a separate, sealed, and clearly labeled hazardous liquid waste container.
All waste containers must be clearly labeled with the chemical name ("this compound"), the primary hazard (e.g., "Irritant," "Toxic"), and the date.
3.3. Storage and Disposal
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The final disposal must be conducted through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Experimental Protocols and Visualizations
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
Logical Relationship for Waste Management Decisions
The decision-making process for managing waste generated from experiments involving this compound is depicted in the following diagram.
References
Personal protective equipment for handling 2-Pyridin-4-YL-thiazol-4-ylamine
This guide provides crucial safety and logistical information for laboratory personnel handling 2-Pyridin-4-YL-thiazol-4-ylamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of hazards associated with structurally similar aminothiazole and pyridine derivatives.[1][2] It is imperative to handle this compound as potentially hazardous, assuming risks of skin, eye, and respiratory irritation, and potential toxicity upon ingestion or inhalation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound to minimize exposure.[3] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[1][4] Gloves should be inspected before use and changed immediately if contaminated.[4][5] |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles are essential to protect against splashes.[3][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][4] |
| Body | Laboratory coat | A standard laboratory coat is required to protect the skin from contact.[4] |
| Respiratory | NIOSH-approved respirator | A respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2][4] The specific type of respirator should be determined by a formal risk assessment.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Verify that all necessary PPE is available and in good condition before commencing work.[4]
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
To prevent dust formation, handle the solid material with care, using appropriate tools such as spatulas for transfers.[4]
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep the container of the compound tightly closed when not in use.[7]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
For a small spill, and if you are trained to handle it, wear the appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[4]
4. Post-Handling Cleanup:
-
Decontaminate all surfaces that may have come into contact with the compound.
-
Remove PPE in a manner that prevents cross-contamination. A recommended order is: outer gloves, face shield, lab coat, inner gloves, goggles, and finally the respirator.
-
Thoroughly wash hands with soap and water after removing all PPE.[8]
Disposal Plan
Proper disposal of chemical waste is critical for laboratory and environmental safety. All waste must be handled in accordance with local, state, and federal regulations.
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing papers, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[1] Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Containers: Handle uncleaned, empty containers as you would the product itself.[8]
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
